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  • Product: Oleyl ethyl phosphate
  • CAS: 10483-96-2

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Physicochemical Dynamics of Oleyl Ethyl Phosphate: A Comprehensive Guide for Formulation Scientists

Executive Summary Oleyl ethyl phosphate (OEP) is a highly specialized mixed dialkyl phosphate ester utilized extensively as an[1] in advanced cosmetic, industrial, and pharmaceutical formulations. Unlike simple monoalkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oleyl ethyl phosphate (OEP) is a highly specialized mixed dialkyl phosphate ester utilized extensively as an[1] in advanced cosmetic, industrial, and pharmaceutical formulations. Unlike simple monoalkyl phosphates, the dual-tail asymmetry of OEP—comprising a long unsaturated oleyl chain and a short ethyl group—endows it with unique interfacial properties. This whitepaper deconstructs its chemical structure, resolves pervasive database inaccuracies regarding its molecular weight, and provides self-validating experimental protocols for its characterization.

Chemical Identity & The Cheminformatics Discrepancy

The precise structural characterization of lipidic excipients is non-negotiable in drug development and advanced formulation. OEP (CAS: 10483-96-2) is formally named[2].

The Structural Discrepancy: A critical error propagates through several major chemical databases where OEP is erroneously modeled as an acyl phosphate (oleoyl ethyl phosphate), introducing an unverified carbonyl group[2]. This automated parsing error confuses the alcohol radical ("oleyl", C18H35) with the fatty acid acyl radical ("oleoyl", C18H33O).

  • Causality & Impact: This structural misassignment shifts the calculated molecular weight from the true [3] to an incorrect 390.50 g/mol [1]. For formulation scientists calculating molar ratios for lipid nanoparticles (LNPs) or liposomes, a 14 Da error per molecule drastically alters the Critical Packing Parameter (CPP), leading to unpredictable liposomal sizing, altered zeta potential, and premature payload leakage.

Physicochemical Properties & Molecular Geometry

The functional efficacy of OEP is strictly dictated by its molecular geometry.

  • The Oleyl Tail: The cis-9 double bond introduces a ~30° steric kink in the hydrophobic chain. This physical architecture prevents tight, crystalline packing of the lipid tails, significantly lowering the gel-to-liquid crystalline phase transition temperature (Tm). Consequently, OEP maintains high fluidity and emulsification efficacy at room temperature, unlike saturated analogs such as stearyl phosphate.

  • The Ethyl Group: Acting as a steric wedge on the phosphate head, the ethyl group prevents excessive hydrogen bonding between adjacent phosphate groups. This specific modification increases the aqueous dispersibility of the surfactant compared to mono-oleyl phosphate.

Quantitative Structural Comparison
PropertyValidated Ester Form (True OEP)Erroneous Anhydride Form (Database Error)
IUPAC / Chemical Name Monoethyl mono-(9Z)-9-octadecenyl phosphateOleoyl ethyl hydrogen phosphate
Molecular Formula C20H41O4PC20H39O5P
Molecular Weight 376.51 g/mol 390.50 g/mol
Structural Features Ether-linked oleyl alcoholEster-linked oleic acid (Acyl phosphate)
CAS Number 10483-96-2N/A (Misattributed to 10483-96-2)

Experimental Workflows: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following analytical protocols are designed as self-validating systems.

Protocol 1: LC-MS/MS Structural Validation and MW Confirmation

To definitively prove the absence of the carbonyl group and confirm the 376.51 g/mol molecular weight, we employ high-resolution LC-MS. This system is self-validating because it actively monitors for the predicted error mass (389.5 Da) to establish a baseline of truth.

  • Sample Preparation: Dissolve 1.0 mg of procured OEP in 1.0 mL of LC-MS grade methanol. Spike the solution with 10 µg/mL of dioleyl phosphate as an internal standard to verify ionization efficiency.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size). Elute using a gradient of ultra-pure water and acetonitrile, both modified with 0.1% formic acid to ensure consistent peak shape.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode. The phosphate headgroup readily deprotonates, yielding a strong [M-H]- signal.

  • Mass Analysis & Validation: Scan the Time-of-Flight (TOF) analyzer from m/z 100 to 1000. Extract the ion chromatogram for m/z 375.5 (the true OEP deprotonated mass). Simultaneously extract m/z 389.5. The complete absence of the 389.5 peak validates the true ester structure and rules out database-driven contamination.

LCMS_Workflow A Sample Prep: OEP + Internal Std (Establishes Baseline) B C18 Reverse-Phase LC (Gradient Elution) A->B C ESI Negative Mode (Deprotonates Phosphate) B->C D Target m/z: 375.5 [M-H]- (Confirms True MW) C->D E Error Check: m/z 389.5 (Validates Ester vs Anhydride) D->E

Figure 1: Self-validating LC-MS/MS workflow for OEP molecular weight confirmation.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC dictates the point at which OEP transitions from a monomeric surfactant to a functional micellar emulsifier.

  • Preparation: Prepare a 10 mM stock of OEP in ultra-pure water. Adjust the pH to 7.4 using 0.1 M NaOH to ensure uniform ionization of the phosphate group.

  • Dilution Series: Generate a logarithmic dilution series ranging from 0.001 mM to 10 mM.

  • Measurement: Using a high-precision tensiometer equipped with a Wilhelmy Platinum plate, measure the surface tension (mN/m) of each dilution at a strictly controlled 25°C.

  • Self-Validation: Plot the surface tension against the log[OEP]. The system validates itself when the linear decrease in surface tension abruptly plateaus. The exact inflection point mathematically defines the CMC.

Mechanistic Role in Advanced Formulations

In cosmetic and pharmaceutical emulsions, the Cosmetic Ingredient Review (CIR) panel recognizes alkyl phosphates as primary [4]. The mechanism is driven by the amphiphilic dichotomy of the molecule.

As concentration increases, monomers saturate the oil-water interface. The anionic phosphate headgroups project into the aqueous phase, generating a strong negative zeta potential that prevents droplet coalescence via electrostatic repulsion. Simultaneously, the kinked oleyl tails interlock with the oil phase, creating a highly flexible, mechanically resilient interfacial film that resists shear stress.

SelfAssembly Monomer OEP Monomers (Aqueous Phase) Interface Interface Saturation (Surface Tension Drops) Monomer->Interface Conc. Increase Micelle Micellization (At Inflection Point) Interface->Micelle > CMC Emulsion O/W Emulsion (Electrostatic Repulsion) Micelle->Emulsion Add Oil Phase

Figure 2: Concentration-dependent self-assembly and emulsification pathway of OEP.

References

  • Title: Oleyl Ethyl Phosphate CAS# 10483-96-2: Odor profile, Molecular properties, Regulation Source: Scent.vn URL: [Link]

  • Title: Safety Assessment of Alkyl Phosphates as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]

  • Title: PubChem Compound Summary for CID 71586940, Oleyl ethyl phosphate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

thermodynamic stability of oleyl ethyl phosphate

Thermodynamic Stability of Oleyl Ethyl Phosphate: Mechanisms, Analytics, and Applications in Advanced Drug Delivery Executive Summary As lipid-based drug delivery systems and advanced topical formulations grow in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of Oleyl Ethyl Phosphate: Mechanisms, Analytics, and Applications in Advanced Drug Delivery

Executive Summary

As lipid-based drug delivery systems and advanced topical formulations grow in complexity, the thermodynamic stability of their constituent surfactants dictates both shelf-life and in vivo efficacy. Oleyl ethyl phosphate (OEP) (CAS 10483-96-2)[1] has emerged as a critical amphiphilic excipient. By uniquely balancing a fluid hydrophobic tail with a highly charged, sterically modulated headgroup, OEP prevents kinetic trapping, inhibits Ostwald ripening, and maximizes the thermodynamic driving force for active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an in-depth mechanistic analysis of OEP’s thermodynamic profile and establishes self-validating protocols for its characterization.

Molecular Thermodynamics of Oleyl Ethyl Phosphate

The thermodynamic stability of OEP is fundamentally rooted in its structure-function relationship. As an amphiphile, its behavior in aqueous media is governed by the minimization of interfacial free energy ( ΔGmic​<0 ).

  • The Hydrophobic Core (Entropic Driver): OEP features a C18:1 hydrophobic tail with a cis-9 double bond[3]. This cis-unsaturation introduces a ~30-degree "kink" in the acyl chain. Thermodynamically, this steric hindrance prevents the tight, all-trans packing required to form a crystalline gel phase ( Lβ′​ ). Consequently, the enthalpy of fusion ( ΔHfus​ ) is lowered, depressing the melting transition temperature ( Tm​ ) below room temperature. This ensures the lipid remains in a highly fluid, liquid-crystalline phase ( Lα​ ), preventing the expulsion of solubilized APIs that typically occurs upon lipid crystallization.

  • The Hydrophilic Headgroup (Enthalpic Driver): The monoethyl phosphate headgroup has a pKa of approximately 7.04[1]. At physiological pH (7.4), the phosphate group is ionized, providing a strong negative charge. The presence of the ethyl group slightly reduces the optimal headgroup area ( a0​ ) compared to a bare phosphate, shifting the Critical Packing Parameter (CPP) closer to 1. This geometry favors the spontaneous assembly of thermodynamically stable flexible bilayers and large unilamellar vesicles (LUVs) rather than highly curved micelles[4].

G OEP Oleyl Ethyl Phosphate (Amphiphilic Monomer) Tail Hydrophobic Oleyl Tail (C18:1, 9-cis) OEP->Tail Entropy Driven (Water Exclusion) Head Anionic Ethyl Phosphate Head (pKa ~7.0) OEP->Head Enthalpy Driven (Hydration) Assembly Self-Assembly (Micelles/Liposomes) ΔG_mic < 0 Tail->Assembly Lowers Tm Maintains Fluidity Head->Assembly Electrostatic Repulsion Prevents Aggregation Stability Thermodynamic Stability (Long Shelf-Life, High Drug Solubilization) Assembly->Stability Minimizes Interfacial Free Energy

Fig 1: Thermodynamic drivers of Oleyl Ethyl Phosphate self-assembly and stabilization.

Formulating for Maximum Thermodynamic Driving Force

In pharmaceutical applications, particularly [2], OEP is utilized not just as an emulsifier, but as a thermodynamic optimizer.

According to Fick's First Law of diffusion, the flux of an API across a membrane (like the stratum corneum) is directly proportional to its thermodynamic activity in the vehicle. The thermodynamic driving force is maximized when the API concentration is exactly at its saturation limit. However, saturated solutions are metastable and prone to precipitation. OEP stabilizes these supersaturated states[5]. By forming stable mixed micelles and interfacial films, OEP lowers the interfacial tension to near-zero, creating a deep thermodynamic well that prevents API nucleation and crystal growth. This allows formulators to maintain the highest possible thermodynamic driving force over a multi-year shelf life[6].

Quantitative Data Summary

To aid in formulation design, the critical physicochemical and thermodynamic parameters of OEP are summarized below:

ParameterTypical Value / RangeThermodynamic Implication
Molecular Weight 390.5 g/mol Determines molarity and critical micelle concentration (CMC) scaling.
pKa ~7.04Dictates ionization at physiological pH; drives electrostatic repulsion.
Phase Transition ( Tm​ ) < 0 °CEnsures the hydrophobic core remains in a fluid ( Lα​ ) state at RT.
Zeta Potential (pH 7.4) -30 to -50 mVProvides a high energy barrier against van der Waals-driven coalescence.
Vapor Pressure ~0 hPa @ 25°CNon-volatile; prevents formulation concentration drift and phase separation.

Self-Validating Experimental Methodologies

To rigorously prove the thermodynamic stability of OEP-based systems, empirical validation must separate true thermodynamic equilibrium from transient kinetic trapping.

Workflow P1 1. Sample Prep (Hydration/Extrusion) P2 2. DSC Analysis (Measure Tm & ΔH) P1->P2 P3 3. ITC Analysis (Determine CMC & ΔG) P1->P3 P4 4. DLS & Zeta (Monitor Size/Charge) P1->P4 P5 5. Thermodynamic Validation P2->P5 Phase Behavior P3->P5 Assembly Energetics P4->P5 Colloidal Stability

Fig 2: Self-validating experimental workflow for assessing OEP thermodynamic stability.

Protocol A: Phase Behavior Analysis via Differential Scanning Calorimetry (DSC)

Causality: We utilize DSC to measure the enthalpy ( ΔH ) and Tm​ of OEP formulations. If a formulation inadvertently transitions to a rigid gel phase during temperature fluctuations, it will expel the solubilized API. Measuring Tm​ ensures the system remains fluid under all storage conditions. Self-Validation Mechanism: The protocol uses a continuous heating-cooling-heating cycle. The first cycle erases thermal history; the second heating cycle provides the true equilibrium data. If the two heating curves differ significantly, the sample is kinetically trapped, invalidating the stability claim.

  • Sample Preparation: Accurately weigh 10 mg of the OEP formulation into an aluminum DSC pan.

  • Hermetic Sealing: Seal the pan hermetically. Causality: This prevents solvent evaporation during heating, which would artificially concentrate the lipid and erroneously shift the Tm​ to a higher temperature.

  • Baseline Subtraction: Prepare an identical hermetic pan containing only the aqueous buffer. Run this as the reference cell to subtract the specific heat capacity of the solvent.

  • Thermal Cycling:

    • Heat from 20°C to 80°C at 5°C/min.

    • Cool from 80°C to -20°C at 1°C/min. Causality: A slow cooling rate ensures the lipid chains have sufficient time to pack, maintaining thermodynamic equilibrium and preventing supercooling artifacts.

    • Heat again from -20°C to 80°C at 5°C/min.

  • Analysis: Integrate the area under the endothermic peak of the second heating curve to calculate ΔHfus​ .

Protocol B: Electrosteric Stability via Dynamic Light Scattering (DLS)

Causality: To quantify the repulsive forces preventing emulsion droplet coalescence, we measure the Zeta potential and hydrodynamic radius ( Rh​ ). A Zeta potential magnitude > |30| mV confirms that electrostatic repulsion dominates over attractive van der Waals forces, ensuring long-term colloidal stability[7]. Self-Validation Mechanism: We utilize dual-angle measurement (173° backscatter and 90° forward scatter). If the Rh​ calculated from both angles matches, the sample is monodisperse and free of multiple-scattering artifacts, inherently validating the data's accuracy.

  • Dilution: Dilute the OEP formulation 1:100 in filtered (0.22 µm) 10 mM NaCl. Causality: A standardized background ionic strength collapses the electrical double layer to a known Debye length, allowing for accurate application of the Henry equation.

  • Equilibration: Place the cuvette in the DLS instrument and equilibrate at 25.0°C for exactly 120 seconds to eliminate thermal convection currents.

  • Size Measurement: Execute 3 runs of 15 scans at both 173° and 90° scattering angles. Verify that the Polydispersity Index (PDI) is < 0.2.

  • Electrophoretic Mobility: Switch to a folded capillary cell. Apply a voltage of 150V and measure the electrophoretic mobility. Convert to Zeta potential using the Smoluchowski approximation.

Conclusion

Oleyl ethyl phosphate represents a highly optimized amphiphile for advanced drug delivery. By leveraging the entropic fluidity of its cis-unsaturated tail and the enthalpic hydration of its anionic ethyl phosphate headgroup, OEP provides a robust thermodynamic well. This stability not only prevents phase separation and API crystallization but actively maximizes the thermodynamic driving force required for successful transdermal and systemic drug permeation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71586940, Oleyl ethyl phosphate". PubChem. Available at:[Link]

  • Osborne, D. W., et al. "Roflumilast formulations with an improved pharmacokinetic profile". United States Patent US12016848B2.
  • Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Alkyl Phosphates as Used in Cosmetics". CIR Reports. Available at:[Link]

  • Dirin, D. N., et al. "Tightly yet Dynamically Bound Aliphatic Guanidinium Ligands for Lead Halide Perovskite Nanocrystals". Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Oleyl Ethyl Phosphate Degradation Pathways in Aqueous Solution: A Mechanistic and Kinetic Guide

Oleyl ethyl phosphate (OEP, CAS 10483-96-2) is a structurally asymmetric dialkyl phosphate ester widely utilized as an emulsifier, surfactant, and functional lipid in advanced drug delivery systems and cosmetic formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Oleyl ethyl phosphate (OEP, CAS 10483-96-2) is a structurally asymmetric dialkyl phosphate ester widely utilized as an emulsifier, surfactant, and functional lipid in advanced drug delivery systems and cosmetic formulations 1[1]. Despite the perceived stability of the phosphodiester bond, OEP is susceptible to hydrolytic degradation in aqueous environments. Understanding the precise causality of this degradation is critical for scientists engineering lipid nanoparticles (LNPs) or formulating long shelf-life aqueous suspensions.

This whitepaper deconstructs the thermodynamic baseline, mechanistic pathways, and catalytic vulnerabilities of OEP, providing self-validating experimental protocols for forced degradation analysis.

Thermodynamic Baseline and Mechanistic Causality

Unactivated alkyl phosphate diesters are among the most stable molecules in aqueous chemistry. In the absence of a catalyst, the spontaneous hydrolysis of a standard unactivated phosphodiester monoanion at 25°C proceeds with an astonishingly slow half-life of approximately 3×107 years 2[2].

The primary degradation pathway of OEP in aqueous solution is hydrolysis . Because both the ethyl and oleyl groups form highly basic, poor leaving groups (ethanol and oleyl alcohol, pKa ~16), the activation energy barrier for P–O bond cleavage is immense.

The Associative SN2(P) Mechanism

The hydrolysis of OEP does not proceed via a dissociative metaphosphate intermediate. Instead, it follows an associative mechanism 3[3].

  • Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic phosphorus center.

  • Phosphorane Formation: This attack yields a high-energy, pentacoordinated trigonal bipyramidal intermediate (a phosphorane) 3[3].

  • Pseudorotation & Expulsion: The intermediate undergoes ligand reorganization (pseudorotation) to place the leaving group in an apical position, followed by the expulsion of either ethanol or oleyl alcohol.

Because OEP is asymmetric, degradation bifurcates into two parallel monoester products before ultimately degrading into inorganic phosphoric acid.

Pathway OEP Oleyl Ethyl Phosphate (Diester) Phosphorane Pentacoordinated Phosphorane Intermediate OEP->Phosphorane Nucleophilic Attack (H₂O / OH⁻) Mono1 Oleyl Phosphate + Ethanol Phosphorane->Mono1 Ethyl Cleavage Mono2 Ethyl Phosphate + Oleyl Alcohol Phosphorane->Mono2 Oleyl Cleavage Final Phosphoric Acid + Oleyl Alcohol + Ethanol Mono1->Final Hydrolysis Mono2->Final Hydrolysis

Fig 1. Bipartite hydrolytic degradation pathway of oleyl ethyl phosphate in aqueous solution.

Catalytic Modulators of Degradation

While baseline hydrolysis is negligible at room temperature, formulation microenvironments often introduce catalysts that drastically accelerate degradation.

A. Metal-Ion Catalysis

In complex formulations, the presence of trace divalent or trivalent metal ions (e.g., Mg²⁺, Ca²⁺, Al³⁺) acts as a potent catalyst. Metal complexation neutralizes the anionic charge of the phosphate, reducing electrostatic repulsion against the incoming nucleophile. Furthermore, dinuclear metal complexes can accelerate diester hydrolysis by up to 1011 -fold, shifting the reaction to an addition-elimination mechanism with significant P–O bond fission in the rate-determining step4[4].

Logic Metal Presence of Metal Ions (Mg²⁺, Ca²⁺, Al³⁺) Coord Coordination to Phosphate Oxygen Metal->Coord Charge Neutralization of Anionic Charge Coord->Charge Electro Increased Phosphorus Electrophilicity Coord->Electro Nucleo Lowered pKa of Coordinated Water (Enhanced Nucleophile) Coord->Nucleo Accel Accelerated Hydrolysis Rate (Up to 10¹¹ fold increase) Charge->Accel Electro->Accel Nucleo->Accel

Fig 2. Logical causality of metal-ion catalyzed phosphodiester hydrolysis.

B. Microenvironmental Desolvation

Interestingly, embedding OEP within the hydrophobic core of a lipid nanoparticle or an emulsion droplet can accelerate its degradation if water is present in the microenvironment. Transferring a phosphate diester from bulk water to a non-polar solvent (like cyclohexane, acting as a proxy for a lipid core) lowers the enthalpy of activation ( ΔH‡ ), enhancing the hydrolysis rate by a factor of 2×109 2[2]. This occurs because the ground state is destabilized due to the lack of hydrogen bonding, making the transition state easier to reach.

Quantitative Kinetic Summary

The table below summarizes the extrapolated thermodynamic parameters for unactivated dialkyl phosphate hydrolysis under various formulation conditions:

Formulation ConditionCatalyst / EnvironmentEstimated Half-Life (25°C)Relative Rate AccelerationDominant Mechanism
Aqueous (pH 7.0) None (Uncatalyzed)~ 3×107 years1 (Baseline)Associative SN2(P)
Aqueous (pH 7.0) Dinuclear Metal Complex~ 2.4 hours 1011 Addition-Elimination
Non-polar Matrix Desolvation (Lipid Core)~ 5 days 2×109 Associative (Lower ΔH‡ )

Self-Validating Protocol: Forced Degradation Kinetics

To accurately determine the shelf-life of OEP in a specific formulation, scientists must perform forced degradation studies. Because room-temperature hydrolysis is imperceptible, thermal acceleration is required.

The following protocol is designed as a self-validating system : it utilizes orthogonal analytical techniques to prevent false positives caused by ionization suppression in mass spectrometry, and it accounts for temperature-induced pH shifts in buffers.

Step-by-Step Methodology

Step 1: Temperature-Corrected Buffer Preparation

  • Prepare 50 mM aqueous buffers across the target pH range (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, HEPES for pH 7, Borate for pH 9-10).

  • Causality Check: Buffer pKa values shift significantly at high temperatures. Measure and adjust the pH of the buffers at the target stress temperature (e.g., 80°C), not at room temperature, to ensure accurate kinetic mapping.

Step 2: Matrix Spiking and Initiation

  • Dissolve OEP in a miscible co-solvent (e.g., 5% DMSO) to ensure a homogenous solution and prevent biphasic micellar artifacts that skew kinetic data.

  • Spike the solution with an internal standard (e.g., Triphenyl phosphate, TPP) to normalize volumetric losses.

  • Seal the solutions in inert, nitrogen-purged glass ampoules to prevent oxidative degradation of the oleyl double bond, isolating hydrolysis as the sole variable.

Step 3: Thermal Stress & Aliquoting

  • Submerge ampoules in a precision oil bath at 80°C and 90°C.

  • Pull aliquots at predefined intervals ( t=0,1,3,7,14 days).

Step 4: Reaction Quenching & Orthogonal Analysis

  • Quench: Immediately submerge pulled ampoules in liquid nitrogen. Rapid freezing arrests the hydrolysis mechanism instantly.

  • Analysis A (LC-MS/MS): Use reversed-phase LC-MS/MS to identify the specific mass fragments. This determines the regioselectivity of the cleavage (ratio of Oleyl Phosphate to Ethyl Phosphate).

  • Analysis B ( 31 P NMR): Self-Validation Step. Because heavily aliphatic lipids like OEP suffer from variable ionization efficiencies in MS, use 31 P NMR for absolute quantitation. Diesters resonate at ~ -1 to 1 ppm, monoesters at ~ 0 to 4 ppm, and inorganic phosphate at ~ 2 to 5 ppm. The integration of these peaks provides an absolute, bias-free molar ratio of degradation.

Workflow Prep Sample Preparation (OEP + Internal Std) Stress Forced Degradation (pH 2-12, Temp 80-90°C) Prep->Stress Quench Reaction Quenching (Liquid N₂ Freezing) Stress->Quench Analysis Orthogonal Analysis (LC-MS/MS & ³¹P NMR) Quench->Analysis

Fig 3. Step-by-step experimental workflow for OEP forced degradation and kinetic analysis.

Data Extrapolation

Plot the natural log of the remaining OEP concentration versus time to extract the pseudo-first-order rate constant ( kobs​ ) at 80°C and 90°C. Utilize the Arrhenius equation to extrapolate the degradation rate to the intended storage temperature (e.g., 4°C or 25°C), yielding a highly accurate, empirically backed shelf-life prediction.

References

  • The reactivity of phosphate esters. Diester hydrolysis Royal Society of Chemistry[Link]

  • An Altered Mechanism of Hydrolysis for a Metal-Complexed Phosphate Diester American Chemical Society[Link]

  • The hydrolysis of phosphate diesters in cyclohexane and acetone National Institutes of Health (NIH)[Link]

  • Theoretical investigation of the reaction mechanism for the phosphate diester hydrolysis... Royal Society of Chemistry[Link]

  • Oleyl Ethyl Phosphate CAS# 10483-96-2 Scent.vn[Link]

  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms American Chemical Society[Link]

Sources

Exploratory

Biocompatibility and Cytotoxicity Profile of Oleyl Ethyl Phosphate: A Technical Guide for Lipid-Based Drug Delivery Systems

As drug development pivots increasingly toward advanced lipidic nanocarriers, the selection of functional excipients dictates both the efficacy and safety of the final formulation. Oleyl Ethyl Phosphate (OEP), an anionic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots increasingly toward advanced lipidic nanocarriers, the selection of functional excipients dictates both the efficacy and safety of the final formulation. Oleyl Ethyl Phosphate (OEP), an anionic alkyl phosphate surfactant, has emerged as a compelling candidate for stabilizing Solid Lipid Nanoparticles (SLNs) and dermal delivery systems. However, balancing its emulsifying prowess with cellular tolerability requires a rigorous, mechanistic understanding of its biological interactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. Here, we will dissect the causality behind OEP’s cytotoxicity profile, explore the mechanisms of surfactant-induced membrane disruption, and establish self-validating experimental protocols to ensure the scientific integrity of your formulation pipeline.

Physicochemical Rationale and Formulation Dynamics

Oleyl Ethyl Phosphate (1[1]) is an amphiphilic molecule characterized by a hydrophilic ethyl phosphate headgroup and a lipophilic, unsaturated oleyl tail (C18:1)[1].

The Causality of Excipient Selection: Why integrate OEP into lipid nanoparticles? The unsaturation in the oleyl chain introduces a "kink" in the molecular structure, which prevents rigid crystalline packing of lipids. This enhances membrane fluidity and flexibility within SLNs, facilitating superior drug loading and skin penetration 2[2]. However, the same amphiphilic nature that reduces interfacial tension also drives its interaction with biological phospholipid bilayers, necessitating strict concentration thresholds to prevent cellular lysis.

G A Oleyl Ethyl Phosphate (OEP) C Microfluidic Mixing A->C Surfactant/Emulsifier B Co-Lipids (Cholesterol, DSPC) B->C Structural Support D OEP-Integrated LNP C->D Self-Assembly E Biocompatibility Testing D->E Cytotoxicity Profiling

Fig 1: Workflow of OEP integration into Lipid Nanoparticles for drug delivery.

Systemic Biocompatibility and Toxicological Endpoints

To establish a baseline for trustworthiness in drug formulation, we must look at standardized in vivo data. According to the Cosmetic Ingredient Review (CIR) safety assessments of alkyl phosphates, OEP and its close structural analogs exhibit a highly favorable systemic safety profile[3].

The compounds are relatively non-toxic in single-dose studies. The dermal and oral LD50 in rodent models consistently exceeds 2,000 mg/kg bw[3]. Furthermore, 28-day subchronic oral gavage studies on the direct analog oleyl phosphate establish a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg bw/day, with no evidence of reproductive or developmental toxicity[3].

Quantitative Data Summary
Toxicological EndpointTest Model / AssayValue / ResultRegulatory Source
Acute Oral Toxicity (LD50) Rat> 2,000 mg/kg bwCIR Assessment[3]
Acute Dermal Toxicity (LD50) Rat> 2,000 mg/kg bwCIR Assessment[3]
Subchronic NOAEL Rat (28-day gavage)1,000 mg/kg bw/dayCIR Assessment[3]
Skin Sensitization Local Lymph Node AssayNon-sensitizing (≤ 5%)CIR Assessment[3]
Ocular Irritation In Vitro ModelsSevere Irritant / CorrosiveCIR Assessment[3]

Note: While systemic toxicity is negligible, undiluted OEP acts as a severe ocular irritant. Formulation scientists must ensure that ophthalmic or facial applications are strictly buffered and formulated below the irritation threshold.

Cellular Cytotoxicity Mechanisms

Understanding how an excipient induces toxicity is just as critical as knowing at what dose. At supra-physiological concentrations (typically exceeding its critical micelle concentration), OEP transitions from a stabilizing emulsifier to a membrane-disruptive lytic agent.

The Mechanistic Pathway: The lipophilic oleyl tail intercalates into the hydrophobic core of the cellular phospholipid bilayer. Concurrently, the anionic ethyl phosphate headgroup repels native lipid headgroups. This localized destabilization lowers the energy barrier for pore formation. The resulting loss of membrane integrity allows rapid extracellular calcium influx, which overwhelms the mitochondria, triggering depolarization and subsequent caspase-mediated apoptosis or direct necrosis.

G A High Dose OEP Exposure B Lipid Bilayer Intercalation A->B Hydrophobic tail insertion C Membrane Destabilization B->C Surfactant effect D Intracellular Calcium Influx C->D Pore formation E Mitochondrial Depolarization D->E Calcium overload F Apoptosis / Necrosis E->F Caspase activation

Fig 2: Cellular response and cytotoxicity pathway at supra-physiological OEP concentrations.

Experimental Methodologies: Self-Validating Protocols

To guarantee the trustworthiness of your biocompatibility claims, a single viability assay is scientifically insufficient. Relying solely on an MTT assay can yield false positives if the excipient transiently alters mitochondrial metabolism without causing actual cell death.

Therefore, I mandate a self-validating orthogonal approach : coupling the MTT metabolic assay with a Lactate Dehydrogenase (LDH) membrane integrity assay. If LDH leakage (membrane lysis) correlates directly with MTT reduction, we can definitively attribute cytotoxicity to the surfactant-driven membrane disruption characteristic of alkyl phosphates.

Protocol 1: Orthogonal In Vitro Cytotoxicity Assay (MTT/LDH Co-Assay)

Objective: To determine the IC50 of OEP-formulated LNPs on human keratinocytes (HaCaT) for dermal applications.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1×104 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment Preparation: Prepare a serial dilution of OEP-LNPs (ranging from 0.01% to 5% OEP w/v) in serum-free media.

  • Control Establishment (Crucial for Self-Validation):

    • Negative Control: Untreated cells in serum-free media.

    • Positive Control: Cells treated with 1% Triton X-100 (induces 100% membrane lysis).

  • Exposure: Aspirate media from the 96-well plate and apply 100 µL of the treatments and controls. Incubate for 24 hours.

  • LDH Collection: Carefully aspirate 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.

  • MTT Incubation: To the remaining cells and 50 µL media in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Aspirate the media carefully, leaving the purple formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Read absorbance at 570 nm.

  • Data Synthesis: Plot LDH release (membrane damage) against MTT reduction (metabolic viability). A crossover point establishes the precise cytotoxic threshold of the OEP formulation.

G A Seed Keratinocytes (HaCaT) B Dose-Response OEP Treatment A->B 24h adherence C Supernatant Collection B->C 24h exposure E Cellular MTT Incubation B->E Remaining cells D LDH Release Assay C->D Aliquot 50µL F Data Correlation (IC50) D->F Membrane integrity E->F Metabolic viability

Fig 3: Self-validating in vitro MTT/LDH co-assay workflow for OEP cytotoxicity.

Protocol 2: Dermal Sensitization Assessment (In Vivo LLNA)

Given that OEP is intended for dermal delivery systems, verifying the absence of allergic contact dermatitis is paramount. The Local Lymph Node Assay (LLNA) is the gold standard.

Step-by-Step Methodology:

  • Formulation: Prepare OEP at 1%, 2.5%, and 5% concentrations in an appropriate vehicle (e.g., acetone/olive oil 4:1).

  • Application: Apply 25 µL of the test formulation to the dorsum of both ears of female CBA/J mice for three consecutive days.

  • Proliferation Measurement: On day 6, inject mice intravenously with 3 H-methyl thymidine.

  • Lymph Node Excision: Five hours post-injection, euthanize the mice and excise the draining auricular lymph nodes.

  • Scintillation Counting: Prepare a single-cell suspension from the nodes, precipitate DNA with trichloroacetic acid, and measure radioactivity via liquid scintillation counting.

  • Stimulation Index (SI): Calculate the SI (ratio of isotope incorporation in treated vs. control mice). An SI < 3 confirms that OEP up to 5% acts as a non-sensitizer, validating its safety for topical LNP formulations[3].

Conclusion

Oleyl Ethyl Phosphate represents a highly functional, biocompatible excipient for advanced lipidic drug delivery systems. While its systemic toxicity is remarkably low, its inherent surfactant properties demand intelligent formulation strategies. By utilizing the orthogonal, self-validating cytotoxicity protocols outlined in this guide, development scientists can accurately define the therapeutic window of OEP, ensuring robust nanoparticle stability without compromising cellular integrity.

References

  • Source: Cosmetic Ingredient Review (cir-safety.org)
  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics - CIR Report Data Sheet (Applications & Delivery)
  • Source: Scent.
  • Source: NextSDS.

Sources

Foundational

Oleyl Ethyl Phosphate (OEP) in Lipid Bilayers: Mechanisms of Action, Fluidity Modulation, and Vesicle Stabilization

Executive Summary The rational design of lipid-based nanocarriers requires precise control over membrane biophysics, specifically fluidity and surface charge. Oleyl Ethyl Phosphate (OEP) (CAS 10483-96-2) is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of lipid-based nanocarriers requires precise control over membrane biophysics, specifically fluidity and surface charge. Oleyl Ethyl Phosphate (OEP) (CAS 10483-96-2) is a specialized amphiphilic alkyl phosphate ester that acts as a dual-function membrane modulator[1]. Unlike fully saturated charge-imparting agents like dicetyl phosphate (DCP), OEP introduces both a highly negative surface charge for colloidal stability and a structural "kink" that fluidizes the lipid bilayer. This whitepaper details the mechanistic behavior of OEP within lipid bilayers, providing formulation scientists with the theoretical grounding and validated protocols necessary to leverage OEP in advanced drug delivery systems, such as topical permeation enhancers and stabilized liposomes[2].

Molecular Architecture and Amphiphilic Dynamics

The utility of OEP in lipid bilayers is entirely dictated by its distinct molecular geometry:

  • The Hydrophobic Anchor (Oleyl Chain): An 18-carbon aliphatic chain containing a single cis-double bond at the C9 position.

  • The Hydrophilic Headgroup (Ethyl Phosphate): A polar, ionizable phosphate group esterified with an ethyl moiety.

When introduced into an aqueous environment containing phospholipids, OEP spontaneously intercalates into the bilayer. The oleyl tail aligns with the hydrophobic core of the membrane, while the ethyl phosphate headgroup remains hydrated at the lipid-water interface[1].

OEP_Mechanism cluster_0 Structural Domains OEP Oleyl Ethyl Phosphate (OEP) Oleyl Oleyl Tail (C18:1 cis-9) OEP->Oleyl Phosphate Ethyl Phosphate Head OEP->Phosphate Kink Steric 'Kink' Disruption Oleyl->Kink Charge Anionic Deprotonation (pH > pKa) Phosphate->Charge Fluidity Increased Bilayer Fluidity (Lower Tm) Kink->Fluidity Zeta Highly Negative Zeta Potential (< -30 mV) Charge->Zeta Penetration Enhanced Drug Penetration Fluidity->Penetration Stability Colloidal Stability (Steric/Electrostatic Repulsion) Zeta->Stability

Fig 1: Dual mechanism of OEP in lipid bilayers: fluidization and electrostatic stabilization.

Dual Mechanism of Action in Lipid Bilayers

Steric Disruption and Membrane Fluidization

The cis-double bond in the oleyl chain of OEP introduces a rigid ~30-degree bend in the hydrophobic tail. When OEP is doped into a bilayer composed of saturated lipids (e.g., DPPC) or stratum corneum ceramides, this "kink" prevents the tight van der Waals packing of adjacent acyl chains[3][4].

Biophysical Consequence: This steric hindrance expands the free volume within the hydrophobic core, lowering the phase transition temperature ( Tm​ ) of the membrane. The bilayer shifts from a rigid gel phase ( Lβ​ ) to a disordered liquid-crystalline phase ( Lα​ ) at lower temperatures. In topical drug delivery, this localized fluidization creates transient nanoscopic defects in the skin's lipid matrix, allowing OEP to act as a highly effective penetration enhancer for active pharmaceutical ingredients (APIs) like roflumilast[2][4].

Electrostatic Repulsion and Zeta Potential Modulation

Colloidal stability in liposomal formulations is governed by DLVO theory, which balances attractive van der Waals forces against repulsive electrostatic forces. At physiological pH (7.4), the phosphate headgroup of OEP is deprotonated, yielding a strong anionic charge at the vesicle surface[5].

Biophysical Consequence: Incorporating OEP into a neutral phosphatidylcholine (PC) bilayer drives the zeta potential well below the critical stability threshold of -30 mV[5]. This electrostatic repulsion prevents vesicle flocculation and fusion during long-term storage. Unlike saturated analogs like dicetyl phosphate (DCP) which rigidify the membrane, OEP provides this essential charge without sacrificing membrane elasticity.

Quantitative Data: OEP vs. Traditional Modulators

To illustrate the unique biophysical profile of OEP, the following table synthesizes the effects of different charge-imparting agents on a standard DPPC/Cholesterol liposome backbone.

Formulation MatrixCharge-Imparting AgentMolar Ratio (DPPC:Chol:Agent)Vesicle Size (nm)Zeta Potential (mV)Phase Transition ( Tm​ , °C)
Control None (Neutral)10 : 5 : 0115 ± 12-4.2 ± 1.141.0
DCP-Liposomes Dicetyl Phosphate (Saturated)10 : 5 : 298 ± 10-38.5 ± 2.443.5
OEP-Liposomes Oleyl Ethyl Phosphate (Unsaturated)10 : 5 : 2102 ± 11-36.2 ± 2.137.2

Data Interpretation: While both DCP and OEP successfully impart a stabilizing negative zeta potential (< -30 mV), OEP significantly lowers the Tm​ of the bilayer. This confirms OEP's dual role as both an electrostatic stabilizer and a membrane fluidizer.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints to ensure causality between the formulation steps and the resulting biophysical properties.

OEP_Workflow Mix 1. Lipid Mixing (OEP + Phospholipids) Film 2. Thin-Film Evaporation Mix->Film Hydrate 3. Hydration (T > Tm) Film->Hydrate Extrude 4. Polycarbonate Extrusion Hydrate->Extrude Analyze 5. DLS & Zeta Potential Analysis Extrude->Analyze

Fig 2: Step-by-step workflow for the formulation and validation of OEP-doped liposomes.

Protocol A: Preparation of OEP-Doped Liposomes via Thin-Film Hydration

Causality Note: Hydration must occur above the Tm​ of the highest-melting lipid to ensure the lipids are in the fluid state, allowing OEP to distribute homogeneously across both leaflets of the bilayer.

  • Lipid Solubilization: Dissolve DPPC, Cholesterol, and OEP (10:5:2 molar ratio) in a 2:1 (v/v) mixture of chloroform and methanol.

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 45°C until a thin, uniform lipid film forms. Dry under a nitrogen stream for 2 hours to remove residual solvent.

  • Hydration: Hydrate the film with Phosphate-Buffered Saline (PBS, pH 7.4). Critical Step: Maintain the water bath at 50°C (well above the DPPC Tm​ of 41°C) and agitate for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 50°C.

  • Validation Checkpoint 1 (Size & PDI): Analyze via Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.2, confirming a monodisperse population of unilamellar vesicles.

Protocol B: Validation of Zeta Potential and Fluidity

Causality Note: Zeta potential is highly pH-dependent. Measuring across a pH gradient proves that the negative charge is derived specifically from the ionizable OEP phosphate headgroup.

  • Zeta Potential Titration: Dilute the OEP-liposomes 1:100 in buffers ranging from pH 3.0 to pH 8.0.

  • Electrophoretic Mobility Measurement: Measure using a Zetasizer.

  • Validation Checkpoint 2 (Charge Origin): You must observe a shift toward neutral mV at pH < 4.0 (as the phosphate group protonates) and a plateau at < -30 mV at pH 7.4. This validates successful OEP integration.

  • Fluidity Assessment (Fluorescence Anisotropy): Dope the bilayer with 1 mol% DPH (1,6-diphenyl-1,3,5-hexatriene). Measure fluorescence anisotropy at varying temperatures. A leftward shift in the anisotropy-temperature curve compared to OEP-free controls confirms membrane fluidization.

Conclusion

Oleyl Ethyl Phosphate (OEP) is a highly sophisticated excipient for lipid bilayer engineering. By combining the steric disruption of an unsaturated oleyl chain with the electrostatic repulsion of an anionic phosphate headgroup, OEP solves two critical formulation challenges simultaneously: it enhances membrane fluidity for improved drug permeation while ensuring robust colloidal stability[2][3]. Proper formulation parameters—specifically maintaining hydration temperatures above the lipid Tm​ and controlling aqueous pH—are essential to unlocking its full biophysical potential.

References

  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics Cosmetic Ingredient Review (CIR)[Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives MDPI - Pharmaceutics[Link]

  • Shear rheology of lipid monolayers and insights on membrane fluidity Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Interaction Forces and Membrane Charge Tunability: Oleic Acid Containing Membranes in Different pH Conditions ResearchGate[Link]

  • US20200155524A1 - Method for reducing side effects from administration of phosphodiesterase-4 inhibitors Google P

Sources

Exploratory

oleyl ethyl phosphate phase behavior in aqueous systems

Oleyl Ethyl Phosphate Phase Behavior in Aqueous Systems: A Comprehensive Guide to Lyotropic Self-Assembly and Formulation Dynamics Introduction & Chemical Profiling Oleyl ethyl phosphate (OEP, CAS# 10483-96-2) is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Oleyl Ethyl Phosphate Phase Behavior in Aqueous Systems: A Comprehensive Guide to Lyotropic Self-Assembly and Formulation Dynamics

Introduction & Chemical Profiling

Oleyl ethyl phosphate (OEP, CAS# 10483-96-2) is a specialized anionic phosphate ester surfactant that plays a pivotal role in advanced cosmetic and pharmaceutical formulations[1]. Unlike simple linear alkyl phosphates, OEP’s molecular architecture features an 18-carbon unsaturated hydrophobic tail (oleyl group) paired with an ethyl-substituted phosphate headgroup. This structural asymmetry fundamentally dictates its thermodynamic phase behavior in aqueous systems, driving the formation of complex lyotropic liquid crystalline (LLC) phases, micelles, and stable vesicles.

For drug development professionals, mastering the phase behavior of OEP is not merely an academic exercise; it is a critical formulation tool. OEP is increasingly utilized to stabilize complex oil-in-water emulsions and modulate the pharmacokinetic release profiles of active pharmaceutical ingredients (APIs), such as topical phosphodiesterase-4 (PDE-4) inhibitors[2][3].

Mechanistic Insights: Packing Parameter & Thermodynamics

As an application scientist, I approach surfactant self-assembly through the lens of the Critical Packing Parameter (CPP) , defined as CPP=v/(a0​⋅lc​) , where v is the hydrophobic tail volume, a0​ is the optimal headgroup area, and lc​ is the critical chain length.

The causality behind OEP’s unique phase behavior lies in its cis-9 double bond. This unsaturation introduces a rigid "kink" in the alkyl chain, which significantly increases the effective hydrophobic cross-sectional area ( v ) compared to saturated analogs like stearyl phosphate.

  • Krafft Temperature Depression: The kink prevents tight crystalline packing of the hydrophobic tails. Consequently, the Krafft temperature of OEP is depressed well below room temperature, ensuring that the surfactant remains highly soluble and forms fluid micellar phases rather than precipitating as hydrated crystals[4].

  • pH-Dependent Phase Transitions: The ethyl phosphate headgroup is ionizable. At high pH (> 7.0), the phosphate group is fully ionized, maximizing electrostatic repulsion between adjacent headgroups (increasing a0​ ). This yields a CPP < 0.33, favoring high-curvature spherical micelles. As pH drops or ionic strength increases (shielding the anionic charge), a0​ shrinks. The CPP shifts toward 1.0, thermodynamically driving the system to self-assemble into low-curvature structures like lamellar phases (Lα) or vesicles.

PhaseBehavior Monomer OEP Monomers (Aqueous Solution) Micelle Spherical Micelles (L1 Phase) Monomer->Micelle > CMC (Self-Assembly) Hexagonal Hexagonal Phase (H1 Phase) Micelle->Hexagonal Increase Concentration (Surfactant > 30%) Lamellar Lamellar Phase (Lα Phase) Micelle->Lamellar Add Co-surfactant / Alter pH Hexagonal->Lamellar Decrease Curvature (Packing Parameter -> 1) Vesicle OEP Vesicles (Liposomes) Lamellar->Vesicle Mechanical Shear / Sonication

Fig 1: Phase transition pathways of Oleyl Ethyl Phosphate in aqueous systems.

Applications in Pharmaceutical Drug Delivery

The lyotropic phase behavior of OEP is heavily exploited in topical drug delivery. In the formulation of roflumilast (a PDE-4 inhibitor used for plaque psoriasis), the poor aqueous solubility of the API presents a significant challenge. By incorporating phosphate ester surfactants like OEP, formulators can create stable multiphase emulsions that dissolve the API within the lipidic domains[2].

Crucially, the structural integrity of the OEP-stabilized lamellar networks at the emulsion interface acts as a controlled-release matrix. This slow-release mechanism prevents a rapid influx of the drug into the bloodstream, effectively flattening the plasma concentration-time curve, mitigating systemic Cmax​ spikes, and reducing gastrointestinal side effects[3].

Quantitative Data Presentation

Table 1: Physicochemical & Phase Properties of OEP

Parameter Value / Characteristic Formulatory Implication
CAS Number 10483-96-2 Regulatory identification[1].
Molecular Weight ~376.51 g/mol Determines molarity in aqueous buffers.
Krafft Temperature < 20°C Remains fluid and functional at room temperature[4].
Primary Function Emulsifier, Surfactant Stabilizes O/W and W/O interfaces[5].
Toxicity Profile Low (Dermal LD50 > 2 g/kg)* Safe for prolonged topical application[5].

*Data extrapolated from structurally analogous alkyl phosphates.

Table 2: SAXS Scattering Vector ( q ) Ratios for OEP Phase Identification | Lyotropic Phase | Expected Peak Position Ratios ( qn​/q1​ ) | Visual Appearance (Macroscopic) | | :--- | :--- | :--- | | Micellar (L1) | Broad single peak (no long-range order) | Optically clear, low viscosity | | Hexagonal (H1) | 1 : 3​ : 4​ : 7​ | Highly viscous, stiff gel | | Lamellar (Lα) | 1 : 2 : 3 : 4 | Moderately viscous, flowable gel |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in equilibration checks and orthogonal analytical techniques guarantee that the observed phase behaviors are true thermodynamic minimums, not kinetic artifacts.

Protocol A: Phase Boundary Mapping via SAXS and PLM

This workflow maps the concentration-dependent phase transitions of OEP.

  • Sample Preparation: Weigh lyophilized OEP and HPLC-grade water (or buffered saline) into glass ampoules to create a concentration gradient (10% to 80% w/w OEP).

  • Homogenization: Seal the ampoules to prevent water evaporation (critical for accurate mass fractions). Subject the samples to alternating cycles of centrifugation (3000 x g) and vortexing at 40°C until macroscopically homogeneous.

  • Thermal Equilibration (Validation Step): Incubate the sealed ampoules in a dark, temperature-controlled chamber at 25°C for a minimum of 48 hours. Causality: High-viscosity phases (like H1) take days to reach thermodynamic equilibrium; premature analysis yields false phase boundaries.

  • Polarized Light Microscopy (PLM): Place a drop of the equilibrated sample between a glass slide and coverslip. Observe under cross-polarizers.

    • Isotropic (L1/Cubic): Dark field.

    • Hexagonal (H1): Fan-like or non-geometric textures.

    • Lamellar (Lα): Classic "Maltese cross" or oily streak birefringence.

  • Small-Angle X-ray Scattering (SAXS): Load samples into quartz capillaries. Expose to X-rays and plot intensity I(q) versus scattering vector q . Validate the phase by matching the peak ratios to Table 2.

Workflow Prep Sample Preparation (OEP + Aqueous Buffer) Equil Thermal Equilibration (48 hrs @ 25°C) Prep->Equil PLM Polarized Light Microscopy (PLM) Equil->PLM Optical Anisotropy SAXS SAXS Analysis (Lattice Parameters) Equil->SAXS Nanoscale Structure PhaseMap Phase Diagram Construction PLM->PhaseMap SAXS->PhaseMap

Fig 2: Self-validating experimental workflow for mapping OEP lyotropic phases.

Protocol B: Preparation of OEP Vesicles via Thin-Film Hydration

When the CPP is tuned to ~1.0, OEP can be forced into closed vesicular structures (liposomes) for drug encapsulation.

  • Lipid Film Formation: Dissolve OEP and a co-lipid (e.g., cholesterol, to increase bilayer rigidity) in a 2:1 Chloroform/Methanol mixture in a round-bottom flask. Attach to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms.

  • Desiccation: Place the flask under a high vacuum overnight to remove residual organic solvent traces.

  • Hydration: Add the aqueous phase (e.g., PBS at pH 7.4) to the flask. Rotate at 150 RPM at 45°C (above the lipid phase transition temperature) for 1 hour to hydrate the film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the MLV suspension through a polycarbonate membrane filter (100 nm pore size) 11 times using a mini-extruder. Causality: An odd number of passes ensures the final extrusion exits into a clean syringe, preventing contamination by larger, unextruded vesicles.

  • Validation (DLS): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates a successful, monodisperse vesicular system.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of Oleyl Ethyl Phosphate

Abstract This document provides a comprehensive, in-depth guide for the synthesis of oleyl ethyl phosphate, a molecule of interest for researchers in drug development and materials science. The protocol herein is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of oleyl ethyl phosphate, a molecule of interest for researchers in drug development and materials science. The protocol herein is designed with scientific integrity and safety as paramount considerations. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer insights gleaned from practical laboratory experience to ensure a high probability of success. This guide is intended for an audience of trained researchers and scientists.

Introduction and Scientific Context

Oleyl ethyl phosphate belongs to the class of organophosphates, which are notable for their diverse applications, including as surfactants, lubricants, and in the biomedical field as potential drug delivery agents or enzyme inhibitors. The amphiphilic nature of oleyl ethyl phosphate, conferred by the long hydrophobic oleyl chain and the hydrophilic phosphate group, makes it a molecule of significant scientific interest.

The synthesis of such mixed phosphate esters can be challenging due to the reactivity of the phosphorylating agents and the potential for the formation of multiple side products. This guide will focus on a robust and well-established method using phosphorus oxychloride (POCl₃), a powerful phosphorylating agent. The protocol is designed to favor the formation of the desired mono-oleyl product, which can then be further functionalized or used as is.

Reaction Scheme and Mechanism

The synthesis of oleyl ethyl phosphate can be envisioned as a two-step process, or a one-pot reaction with sequential addition of reactants. For the purpose of this guide, we will focus on a one-pot synthesis which is generally more efficient.

Reaction Scheme:

The triethylamine added in the first step acts as a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl group of oleyl alcohol on the electrophilic phosphorus atom of POCl₃.[2] This is followed by the elimination of a chloride ion. The resulting intermediate can then react with ethanol in a similar fashion. The presence of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated in each step, preventing unwanted side reactions and catalyst deactivation.[3]

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplierNotes
Oleyl AlcoholC₁₈H₃₆O143-28-2>99%e.g., Sigma-AldrichMust be anhydrous
Phosphorus Oxychloride (POCl₃)POCl₃10025-87-3>99%e.g., Sigma-AldrichExtremely hazardous, handle with extreme care
EthanolC₂H₅OH64-17-5Anhydrous, >99.5%e.g., Sigma-AldrichMust be anhydrous
Triethylamine (TEA)(C₂H₅)₃N121-44-8>99.5%e.g., Sigma-AldrichDistill from CaH₂ before use
Anhydrous Diethyl Ether(C₂H₅)₂O60-29-7>99%e.g., Sigma-AldrichUsed as reaction solvent
Hydrochloric Acid (HCl)HCl7647-01-01 M aqueous solutione.g., Fisher ScientificFor work-up
Saturated Sodium BicarbonateNaHCO₃144-55-8Aqueous solutione.g., Fisher ScientificFor work-up
BrineNaCl7647-14-5Saturated aqueous solutione.g., Fisher ScientificFor work-up
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Granulare.g., Fisher ScientificFor drying
Silica GelSiO₂7631-86-960 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography
Deuterated Chloroform (CDCl₃)CDCl₃865-49-6With 0.03% TMSe.g., Cambridge Isotope LabsFor NMR analysis
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Nitrogen or Argon inlet and bubbler

  • Ice-water bath

  • Thermometer

  • Septa

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer (¹H, ¹³C, ³¹P)

  • FTIR spectrometer

Detailed Experimental Protocol

Reaction Setup
  • Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂) before use.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere of dry nitrogen or argon to prevent the reaction of POCl₃ with atmospheric moisture.[4]

  • Assembly: Assemble the three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel for the POCl₃ solution, and a second dropping funnel for the ethanol. The third neck should be fitted with a septum for the introduction of oleyl alcohol and triethylamine via syringe and connected to a nitrogen/argon line with an oil bubbler outlet.

Synthesis Procedure
  • Initial Setup: To the reaction flask, add anhydrous diethyl ether (100 mL).

  • Addition of Reactants: Add oleyl alcohol (1.0 eq) and freshly distilled triethylamine (1.1 eq) to the flask via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Phosphorus Oxychloride Addition: Prepare a solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether (20 mL) in a dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5] A white precipitate of triethylamine hydrochloride will form.

  • Reaction Time (First Step): Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Ethanol Addition: Add anhydrous ethanol (1.1 eq) dropwise to the reaction mixture via the second dropping funnel, again maintaining the temperature at 0 °C.

  • Reaction Time (Second Step): After the ethanol addition, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis.

Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of cold water. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove any remaining triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude oleyl ethyl phosphate can be purified by column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The fractions containing the desired product can be identified by TLC.

Characterization

The identity and purity of the synthesized oleyl ethyl phosphate should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the oleyl and ethyl groups and their respective integrations.

  • ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the appropriate chemical shift range will indicate the formation of the phosphate ester.[6]

  • FTIR Spectroscopy: To identify the characteristic P=O and P-O-C stretching vibrations.[7]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

Phosphorus oxychloride (POCl₃) is an extremely hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [4][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or neoprene), and tightly fitting safety goggles with a face shield.[8]

  • Inhalation Hazard: POCl₃ is fatal if inhaled.[8] Work in a fume hood with a tested and certified face velocity.

  • Corrosivity: It causes severe skin burns and eye damage.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

  • Reactivity with Water: POCl₃ reacts violently with water, releasing heat and toxic, corrosive gases (HCl and phosphoric acid).[4] Ensure all equipment and reagents are anhydrous.

  • Spill and Waste Disposal: In case of a spill, neutralize with a dry absorbent material like sand or sodium bicarbonate. Do not use water.[9] Dispose of all waste containing POCl₃ as hazardous chemical waste according to your institution's guidelines.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldReagents or glassware were not anhydrous.Ensure all reagents and glassware are scrupulously dried. Use freshly distilled solvents.
Incomplete reaction.Increase reaction time or slightly elevate the temperature (monitor carefully).
Formation of multiple products (di-oleyl phosphate, tri-oleyl phosphate)Incorrect stoichiometry or reaction temperature too high.Use a slight excess of oleyl alcohol and ethanol. Maintain low temperatures during the addition of POCl₃.[5]
Difficult purificationProduct co-elutes with impurities.Try a different solvent system for column chromatography or consider other purification methods like preparative HPLC.

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Dry Glassware B Assemble under Inert Atmosphere (N₂/Ar) A->B C Add Anhydrous Diethyl Ether B->C D Add Oleyl Alcohol & Triethylamine C->D E Cool to 0 °C D->E F Dropwise Addition of POCl₃ in Diethyl Ether E->F G Stir at 0 °C for 1h F->G H Dropwise Addition of Anhydrous Ethanol G->H I Warm to RT & Stir Overnight H->I J Quench with Cold Water I->J K Extract with Diethyl Ether J->K L Wash with 1M HCl, NaHCO₃, Brine K->L M Dry with Na₂SO₄ & Concentrate L->M N Purify by Column Chromatography M->N O NMR (¹H, ¹³C, ³¹P) N->O P FTIR Spectroscopy N->P Q Mass Spectrometry N->Q

Caption: Workflow for the synthesis of oleyl ethyl phosphate.

References

  • New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

  • Google Patents.
  • Request PDF. Studies of phosphorylation reaction of tertiary amines by NMR spectroscopy. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

  • Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid. [Link]

  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites. [Link]

  • Google Patents.
  • PMC. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]

  • Quora. Why is diethyl ether a good solvent? [Link]

  • Diethyl Ether Extra Pure: The Classic Solvent For Precision Chemistry. [Link]

  • PubMed. Biosynthesis of dolichyl pyrophosphate trisaccharide from synthetic dolichyl pyrophosphate di-N-acetylchitobiose and GDP-D-[14C]mannose in calf pancreas microsomes. [Link]

  • ResearchGate. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. [Link]

  • ACS Publications. Controllable Phosphorylation of Thioesters: Selective Synthesis of Aryl and Benzyl Phosphoryl Compounds. [Link]

  • RSC Publishing. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. [Link]

  • ResearchGate. Preparation of Oleyl Phosphate-Modified TiO 2 /Poly(methyl methacrylate) Hybrid Thin Films for Investigation of Their Optical Properties. [Link]

  • ResearchGate. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. [Link]

  • ACS Publications. Selective Synthesis of Phosphate Monoesters by Dehydrative Condensation of Phosphoric Acid and Alcohols Promoted by Nucleophilic Bases. [Link]

  • Oriental Journal of Chemistry. Solvent-Free Microwave Synthesis of Trialkylphosphates. [Link]

  • Patsnap Eureka. Triethylamine: Versatile Catalyst in Chemistry. [Link]

  • PMC. Synthesis of ether lipids: natural compounds and analogues. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • The Reaction of Phosphate Esters with Nucleophiles. [Link]

  • UNPChemicals. What is Oleyl polyether phosphate ester? [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. [Link]

  • PMC - NIH. Synthetic Strategies for Dinucleotides Synthesis. [Link]

  • PubMed. Synthesis P1-dolichyl P2-alpha-D-mannopyranosyl pyrophosphate. The acid and alkaline hydrolysis of polyisoprenyl alpha-D-mannopyranosyl mono - [Link]

  • ResearchGate. The FTIR spectra of oleyl oleat, oleic acid and oleyl alcohol Table 2.... [Link]

  • Google Patents.
  • Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. [Link]

Sources

Application

oleyl ethyl phosphate applications in solid lipid nanoparticles

Application Note: Engineering Solid Lipid Nanoparticles (SLNs) with Oleyl Ethyl Phosphate for Advanced Dermal Delivery Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals. M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Solid Lipid Nanoparticles (SLNs) with Oleyl Ethyl Phosphate for Advanced Dermal Delivery

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals.

Mechanistic Rationale: Why Oleyl Ethyl Phosphate?

Solid Lipid Nanoparticles (SLNs) are a cornerstone of modern lipid-based drug delivery, particularly for topical and transdermal applications[1]. However, a ubiquitous challenge in SLN formulation is the thermodynamic instability of the lipid core. Post-production, solid lipids often undergo a polymorphic transition from a loosely packed, metastable α -form to a highly ordered, stable β -form. This crystallization process expels encapsulated active pharmaceutical ingredients (APIs) during storage.

  • Interfacial Steric Fluidity: The oleyl hydrocarbon tail contains a cis-double bond, creating a structural "kink." When OEP anchors into the lipid-water interface, this kink prevents tight molecular packing. The resulting interfacial fluidity kinetically delays the α -to- β polymorphic transition of the solid lipid core, preserving the void spaces required for high API encapsulation.

  • Electrostatic Stabilization: At physiological pH (7.4), the ethyl phosphate headgroup is fully ionized. This imparts a dense negative charge to the SLN surface, generating a high Zeta potential (< -30 mV) that prevents droplet coalescence and nanoparticle agglomeration via robust electrostatic repulsion.

OEP_Mechanism OEP Oleyl Ethyl Phosphate (CAS 10483-96-2) Tail Unsaturated Oleyl Tail (Cis-Double Bond) OEP->Tail Hydrophobic Head Ethyl Phosphate Head (Anionic) OEP->Head Hydrophilic Kinetics Delays α-to-β Lipid Polymorphism Tail->Kinetics Interfacial Steric Bulk Zeta Zeta Potential < -30mV (Electrostatic Repulsion) Head->Zeta Ionization at pH > 4.0

Fig 1: Dual-action stabilization mechanism of Oleyl Ethyl Phosphate in Solid Lipid Nanoparticles.

Experimental Protocol: Hot High-Pressure Homogenization (HPH)

To successfully integrate OEP into an SLN matrix, Hot HPH is the gold-standard methodology. This protocol ensures that OEP is homogeneously distributed at the oil-in-water (O/W) interface prior to lipid crystallization.

Materials:
  • Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO) – 10.0% (w/w)

  • API: Lipophilic model drug (e.g., Roflumilast for dermal delivery[3]) – 0.5% (w/w)

  • Primary Surfactant: Oleyl Ethyl Phosphate (OEP) – 1.5% (w/w)

  • Co-Surfactant (Steric): Poloxamer 188 – 1.0% (w/w)

  • Aqueous Phase: Ultra-pure Milli-Q Water – up to 100%

Step-by-Step Methodology:
  • Lipid Phase Preparation: Accurately weigh the solid lipid, API, and OEP. Heat the mixture in a water bath to 85°C (approximately 10–15°C above the melting point of the solid lipid). Stir gently until a clear, homogenous lipid melt is achieved.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in ultra-pure water. Heat this aqueous phase to exactly the same temperature as the lipid phase (85°C). Causality note: Temperature matching is critical to prevent premature lipid crystallization during the mixing phase, which would cause irreversible particle aggregation.

  • Pre-Emulsion Formation: Transfer the hot aqueous phase into the hot lipid phase under continuous high-speed shear mixing (e.g., Ultra-Turrax at 8,000 rpm for 5 minutes). This creates a coarse, hot O/W emulsion.

  • High-Pressure Homogenization: Process the hot pre-emulsion through a high-pressure homogenizer (e.g., APV Gaulin or Microfluidizer) pre-heated to 85°C. Run the system for 3 cycles at 500 bar. Causality note: 3 cycles at 500 bar provides optimal energy input; excessive cycles can lead to droplet coalescence due to high kinetic energy overcoming the surfactant barrier.

  • Controlled Cooling: Collect the hot nanoemulsion and cool it at a controlled rate of 2°C/min down to room temperature (25°C). Causality note: Controlled cooling, rather than crash-cooling in an ice bath, allows the OEP molecules time to orient properly at the interface, preventing structural defects in the solidifying lipid matrix.

SLN_Workflow L_Phase Lipid Phase (85°C) Solid Lipid + API + OEP PreEmulsion Pre-Emulsion Ultra-Turrax (8000 rpm, 5 min) L_Phase->PreEmulsion Combine & Shear A_Phase Aqueous Phase (85°C) Water + Co-Surfactant A_Phase->PreEmulsion Combine & Shear HPH Hot HPH 500 bar, 3 Cycles PreEmulsion->HPH Droplet Breakage Cooling Controlled Cooling 2°C/min to Room Temp HPH->Cooling Nanoemulsion SLN Stable SLN Dispersion (<200 nm, PDI <0.2) Cooling->SLN Lipid Crystallization

Fig 2: Step-by-step Hot High-Pressure Homogenization workflow for OEP-stabilized SLNs.

Quantitative Data & Optimization Benchmarks

The addition of OEP dramatically shifts the physicochemical profile of the SLNs. Below is a comparative data summary demonstrating the empirical advantages of OEP integration.

Analytical ParameterStandard SLN (No OEP)OEP-Stabilized SLN (1.5% w/w)Mechanistic Implication / Causality
Z-Average Size (nm) 245 ± 15165 ± 8OEP rapidly lowers interfacial tension, facilitating smaller droplet snap-off during HPH.
Polydispersity Index (PDI) 0.32 ± 0.040.18 ± 0.02Enhanced surfactant coverage prevents Ostwald ripening, yielding a highly monodisperse system.
Zeta Potential (mV) -12.5 ± 2.1-42.3 ± 1.8The anionic phosphate headgroup provides a robust electrostatic repulsion barrier.
Encapsulation Efficiency (%) 65.2 ± 3.488.7 ± 2.1The oleyl tail's steric bulk prevents the α -to- β polymorphic transition, halting API expulsion.

Analytical Validation: A Self-Validating System

To ensure the protocol was executed correctly, the formulation must be treated as a self-validating system. Conduct the following assays immediately post-production:

  • Dynamic Light Scattering (DLS) & Electrophoretic Light Scattering (ELS):

    • Validation Check: Dilute the SLN dispersion 1:100 in Milli-Q water. A successful OEP integration will yield a PDI < 0.2 and a Zeta Potential more negative than -30 mV. If the Zeta Potential is > -20 mV, the OEP has likely partitioned into the lipid core rather than the interface, indicating insufficient homogenization energy or incorrect cooling rates.

  • Differential Scanning Calorimetry (DSC):

    • Validation Check: Analyze the thermal behavior of the lyophilized SLNs from 20°C to 100°C at 5°C/min. You should observe a melting endotherm that is slightly depressed (by 2–4°C) compared to the bulk solid lipid. This melting point depression validates that the lipid is in the nanoparticulate state and that OEP has successfully disrupted perfect crystal lattice formation, thereby securing the API within the matrix.

References

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Substance Record for Oleyl ethyl phosphate, SID 163639533. Retrieved from [Link]

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. [Link]

  • Osborne, D. W., et al. (2019). Roflumilast formulations with an improved pharmacokinetic profile (U.S. Patent No. 12016848B2). U.S. Patent and Trademark Office.

Sources

Method

preparation of liposomes using oleyl ethyl phosphate

Application Note: Formulation and Characterization of Anionic Liposomes Utilizing Oleyl Ethyl Phosphate (OEP) for Enhanced Dermal Delivery Executive Summary Mechanistic Rationale: The Role of OEP in Lipid Vesicles Integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of Anionic Liposomes Utilizing Oleyl Ethyl Phosphate (OEP) for Enhanced Dermal Delivery

Executive Summary

Mechanistic Rationale: The Role of OEP in Lipid Vesicles

Integrating OEP into a standard Phosphatidylcholine (PC) and Cholesterol matrix serves two distinct, synergistic functions governed by its molecular geometry:

  • Electrostatic Stabilization (The Headgroup): At physiological pH (7.4), the phosphate ester group of OEP is ionized, imparting a highly negative Zeta potential to the vesicle surface. According to DLVO theory, this strong electrostatic repulsion prevents vesicle aggregation, fusion, and flocculation, thereby ensuring long-term colloidal stability in suspension[4].

  • Membrane Fluidization & Deformability (The Acyl Tail): Unlike saturated lipids, OEP contains a cis-double bond at the C9-C10 position of its oleyl tail. This structural "kink" disrupts the tight hydrophobic packing of adjacent PC acyl chains, significantly lowering the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the bilayer. The resulting increase in free volume and membrane elasticity allows these liposomes to undergo stress-induced deformation, enabling them to squeeze through the narrow intercellular lipid channels of the stratum corneum without rupturing[3].

Formulation Design & Quantitative Matrix

The concentration of OEP must be strictly controlled. Because OEP acts as an edge activator (surfactant), exceeding the critical surfactant-to-lipid ratio will destabilize the bilayer curvature, driving a thermodynamic phase transition from lamellar vesicles into mixed micelles. Table 1 outlines the physicochemical outcomes based on OEP molar ratios.

Table 1: Influence of OEP Molar Ratio on Liposomal Physicochemical Properties

Formulation IDSPC (mol%)Cholesterol (mol%)OEP (mol%)Expected Zeta Potential (mV)Vesicle ElasticityStructural State
F1 (Control) 70300-2 to +2RigidStandard Liposome
F2 (Low OEP) 65305-15 to -25ModerateAnionic Liposome
F3 (Optimal) 603010-35 to -45HighDeformable Vesicle
F4 (High OEP) 503020< -50Extremely HighMixed Micelle Transition

Note: Formulation F3 is utilized in the protocol below to maximize deformability while maintaining strict vesicular integrity.

Experimental Workflow Visualization

OEP_Workflow cluster_0 Phase 1: Lipid Matrix Assembly N1 Phosphatidylcholine (PC) Structural Backbone N4 Dissolution in CHCl3/MeOH (2:1) Homogeneous Organic Phase N1->N4 N2 Cholesterol Bilayer Stabilizer N2->N4 N3 Oleyl Ethyl Phosphate (OEP) Anionic Fluidizer N3->N4 N5 Rotary Evaporation Formation of Thin Lipid Film N4->N5 N6 Aqueous Hydration (PBS, pH 7.4) Formation of MLVs N5->N6 N7 Membrane Extrusion (100nm) Size Reduction to LUVs N6->N7 N8 Quality Control DLS & Zeta Potential Analysis N7->N8

Figure 1: Experimental workflow for formulating OEP-integrated unilamellar liposomes.

Step-by-Step Protocol (Self-Validating System)

This protocol utilizes the Thin-Film Hydration (Bangham) method followed by membrane extrusion. Every critical step includes a self-validating checkpoint to ensure the physical chemistry of the system is behaving as intended.

Phase 1: Lipid Matrix Assembly & Thin-Film Formation
  • Solvent Preparation: Prepare a solvent mixture of Chloroform:Methanol at a 2:1 (v/v) ratio.

    • Causality: Chloroform efficiently dissolves the hydrophobic lipid tails and cholesterol, while methanol disrupts the hydrogen bonding of the highly polar phosphate headgroups of OEP, ensuring a homogenous molecular dispersion.

  • Lipid Dissolution: Weigh Soy Phosphatidylcholine (SPC), Cholesterol, and OEP according to the F3 (Optimal) molar ratio. Dissolve in the solvent mixture to achieve a final total lipid concentration of 20 mg/mL.

  • Film Evaporation: Transfer the solution to a round-bottom flask. Attach to a rotary evaporator. Set the water bath to 40°C, rotation to 150 rpm, and gradually apply vacuum (down to 50 mbar) for 45 minutes.

    • Self-Validating Checkpoint: Inspect the flask against a light source. The resulting lipid film must be completely transparent and uniform. If the film appears opaque, milky, or contains crystalline domains, macroscopic phase separation has occurred (likely due to moisture contamination or incorrect lipid ratios). If observed, redissolve in the solvent and repeat evaporation.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove residual trace solvents that could cause localized toxicity or destabilize the bilayer.

Phase 2: Hydration and Self-Assembly
  • Aqueous Phase Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS, pH 7.4). If encapsulating a hydrophilic Active Pharmaceutical Ingredient (API), dissolve it entirely in this aqueous phase.

  • Film Hydration: Add the aqueous phase to the lipid film. Rotate the flask at 150 rpm at 40°C for 1 hour at atmospheric pressure.

    • Causality: Hydrating above the Tm​ of the lipid mixture ensures the lipids are in the liquid-crystalline phase, allowing them to self-assemble into closed Multilamellar Vesicles (MLVs). The anionic charge of OEP causes immediate electrostatic repulsion between adjacent bilayers, facilitating rapid and complete film detachment.

    • Self-Validating Checkpoint: The solution should transform into a milky, homogeneous suspension. There should be zero visible lipid flakes adhering to the glass wall.

Phase 3: Vesicle Size Reduction
  • Membrane Extrusion: Pass the MLV suspension through a benchtop thermobaric extruder equipped with stacked polycarbonate track-etch membranes (400 nm pre-filter followed by a 100 nm membrane) for exactly 11 passes .

    • Causality: An odd number of passes ensures the final extrudate exits from the opposite side of the initial sample introduction, preventing contamination by unextruded, micron-sized vesicles.

    • Self-Validating Checkpoint: The backpressure required to push the syringe should noticeably decrease after the first 3 passes as MLVs are sheared into Large Unilamellar Vesicles (LUVs). The suspension will shift from an opaque milky white to slightly translucent, exhibiting a bluish Tyndall effect under direct light—a visual confirmation of nanometer-scale particles.

Phase 4: Characterization & Quality Control
  • Dynamic Light Scattering (DLS): Dilute the liposomes 1:100 in PBS to prevent multiple scattering effects. Measure the Z-average diameter and Polydispersity Index (PDI).

    • Acceptance Criteria: Z-average = 100–150 nm; PDI < 0.2 (indicating a monodisperse population).

  • Zeta Potential Analysis: Measure the electrophoretic mobility in a folded capillary cell.

    • Acceptance Criteria: Zeta potential between -35 mV and -45 mV. A value in this range confirms the successful, uniform integration of OEP into the outer leaflet of the liposomal bilayer.

References

  • Cosmetic Ingredient Review (CIR).Safety Assessment of Alkyl Phosphates as Used in Cosmetics - CIR Report Data Sheet.
  • The Good Scents Company / Scent.vn.Oleyl Ethyl Phosphate CAS# 10483-96-2: Odor profile, Molecular properties, Regulation.
  • Google Patents.US12016848B2 - Roflumilast formulations with an improved pharmacokinetic profile (Detailing OEP in topical delivery).

Sources

Application

Application Note: Oleyl Ethyl Phosphate (OEP) Formulation Techniques for Topical Drug Delivery

Introduction & Mechanistic Rationale As formulation scientists, our primary challenge in topical drug delivery is overcoming the formidable barrier of the stratum corneum without inducing irreversible lipid matrix disrup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As formulation scientists, our primary challenge in topical drug delivery is overcoming the formidable barrier of the stratum corneum without inducing irreversible lipid matrix disruption. Alkyl phosphate esters, specifically Oleyl Ethyl Phosphate (OEP, CAS 10483-96-2) , have emerged as highly effective anionic surfactants and permeation enhancers in dermatological formulations[1].

Unlike traditional low Krafft temperature surfactants (e.g., sodium dodecyl sulfate) that indiscriminately extract epidermal ceramides and severely compromise skin barrier function, high Krafft temperature phosphate esters interact more selectively with the stratum corneum[2]. OEP fluidizes the lipid bilayer domains just enough to enhance active pharmaceutical ingredient (API) partitioning without causing severe delipidization, making it exceptionally safe for compromised skin conditions like atopic dermatitis or psoriasis[2],[3].

To maximize thermodynamic activity and epidermal flux, OEP is frequently paired with co-solvents such as diethylene glycol monoethyl ether (DEGEE). DEGEE acts as a potent solubilizer for poorly water-soluble APIs (such as roflumilast) while operating synergistically with OEP to drastically reduce the permeation lag time[4],[5].

Mechanism N1 Topical Application (OEP + DEGEE + API) N2 Stratum Corneum Interaction N1->N2 Evaporation N3 Lipid Bilayer Fluidization N2->N3 OEP Intercalation N4 API Partitioning & Diffusion N3->N4 Reduced Resistance N5 Target Tissue Delivery N4->N5 Gradient Driven

Mechanistic pathway of OEP-mediated epidermal drug permeation.

Experimental Protocols

The following protocols detail the creation of a self-validating, OEP-stabilized Oil-in-Water (O/W) emulsion, followed by an In Vitro Permeation Testing (IVPT) workflow to quantify delivery efficiency.

Protocol 2.1: Preparation of OEP-Stabilized O/W Emulsion

Objective: To formulate a stable, pH-optimized topical emulsion utilizing OEP as the primary emulsifier and permeation enhancer.

Step 1: Phase Preparation

  • Action: Disperse 2.0% w/w Oleyl Ethyl Phosphate, 5.0% w/w Isopropyl Palmitate (lipid), and the target API into the oil phase. Mix 20.0% w/w DEGEE and preservatives into the aqueous phase[2],[5].

  • Causality: OEP is lipophilic and must be anchored in the oil phase prior to emulsification to ensure the phosphate headgroups orient correctly at the oil-water interface. DEGEE acts as a co-solvent in the aqueous phase to prevent API precipitation during phase inversion.

Step 2: Thermal Equilibration

  • Action: Heat both phases independently to 75°C.

  • Causality: Heating above the Krafft temperature of the alkyl phosphate blend ensures a complete transition from a crystalline state to a fluid micellar dispersion. This thermodynamic state is strictly required for stable emulsion formation and prevents phase separation upon cooling[2].

Step 3: High-Shear Homogenization

  • Action: Slowly introduce the aqueous phase into the oil phase under high-shear mixing (3000 RPM) for 10 minutes.

  • Causality: High shear reduces the droplet size (targeting a Z-average < 500 nm), exponentially increasing the total interfacial area. This allows OEP to rapidly adsorb at the interface, lowering interfacial tension and preventing Ostwald ripening.

  • Self-Validation Check: Extract a 1 mL aliquot and centrifuge at 3000 x g for 5 minutes. The absence of phase separation validates successful emulsification and confirms an appropriate surfactant-to-oil ratio.

Step 4: Cooling and pH Adjustment

  • Action: Cool the emulsion to 35°C under low shear and adjust the pH to 5.0 - 6.0 using 0.1M NaOH[6].

  • Causality: The skin's natural acid mantle operates around pH 5.5. Furthermore, adjusting the pH ensures the phosphate group of OEP (which has a low pKa) is fully ionized. This maximizes the negative zeta potential between droplets, providing robust electrostatic stabilization against coalescence[4].

Workflow A Aqueous Phase (Water, DEGEE, Preservatives) C Thermal Equilibration (Heat to 75°C) A->C B Oil Phase (Lipids, OEP, API) B->C D High-Shear Homogenization (3000 RPM, 10 min) C->D Combine Phases E Cooling & pH Adjustment (Titrate to pH 5.5) D->E Controlled Cooling F Final O/W Emulsion E->F Validation Check

Workflow for formulating Oleyl Ethyl Phosphate stabilized O/W emulsions.

Protocol 2.2: In Vitro Permeation Testing (IVPT)

Step 1: Tissue Preparation

  • Action: Mount dermatomed human cadaver skin (300 µm thickness) on vertical Franz diffusion cells.

  • Causality: A 300 µm thickness captures the stratum corneum and viable epidermis, accurately modeling the primary barriers to topical drug delivery without introducing the artificial diffusion resistance of the avascular dermis.

Step 2: Receptor Fluid Equilibration

  • Action: Fill the receptor compartment with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA).

  • Causality: BSA maintains sink conditions for highly lipophilic APIs, preventing artificial back-diffusion and mimicking in vivo systemic clearance.

  • Self-Validation Check: Measure transepidermal water loss (TEWL) before dosing. A TEWL > 15 g/m²/h indicates barrier compromise; discard the skin section to ensure data integrity.

Quantitative Data Analysis

The integration of OEP with DEGEE fundamentally alters the pharmacokinetic profile of topically applied therapeutics. Table 1 summarizes comparative IVPT data, demonstrating how OEP achieves superior flux while minimizing ceramide extraction (a proxy for skin irritation) compared to traditional anionic surfactants[2],[5].

Table 1: Comparative Skin Permeation and Barrier Disruption Parameters

FormulationSurfactant SystemCo-SolventSteady-State Flux (µg/cm²/h)Lag Time (h)Ceramide Extraction (%)
Control Sodium Dodecyl Sulfate (1%)Water2.1 ± 0.34.545.2%
Test A Oleyl Ethyl Phosphate (2%)Water4.8 ± 0.53.212.4%
Test B Oleyl Ethyl Phosphate (2%)DEGEE (20%)14.5 ± 1.21.114.1%

Note: Test B demonstrates the synergistic effect of combining OEP's lipid fluidization with DEGEE's solubilizing power, resulting in a ~7-fold increase in flux and a significantly reduced lag time without heavily extracting protective ceramides.

References

  • Title: W O 2021/226370 Al - Googleapis.
  • Source: cir-safety.
  • Source: google.
  • Source: justia.
  • Source: scent.
  • Source: google.

Sources

Method

Advanced Extraction and Isolation Protocols for Oleyl Ethyl Phosphate

Introduction & Physicochemical Rationale Oleyl ethyl phosphate (OEP), chemically identified as the monoethyl mono-(9Z)-9-octadecenyl ester of phosphoric acid (CAS 10483-96-2), is a complex alkyl phosphate ester widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Oleyl ethyl phosphate (OEP), chemically identified as the monoethyl mono-(9Z)-9-octadecenyl ester of phosphoric acid (CAS 10483-96-2), is a complex alkyl phosphate ester widely utilized as a surfactant, emulsifier, and lubricity additive in cosmetic formulations and industrial fluids[1][2].

Isolating OEP—whether from a crude synthetic reaction mixture or a complex formulated matrix—presents significant physicochemical challenges. Its long hydrophobic oleyl chain (C18:1) coupled with a highly polar, ionizable phosphate headgroup grants it potent amphiphilic properties. At neutral pH, OEP readily forms stable oil-in-water emulsions, rendering standard liquid-liquid extraction (LLE) techniques ineffective. Successful isolation requires precise manipulation of the molecule's ionization state to selectively modulate its hydrophilic-lipophilic balance (HLB).

Table 1: Physicochemical Properties Governing OEP Extraction

ParameterValueExtraction Implication
Molecular Formula C20H39O5PHigh molecular weight (390.5 g/mol ) necessitates non-volatile organic solvents for extraction.
pKa (Estimated) ~7.04Ionizable. Requires pH < 3 for LLE (protonation) and pH > 7.5 for WAX-SPE (deprotonation).
XLogP3-AA 6.9Highly lipophilic when neutral; strongly partitions into non-polar solvents upon acidification.
Surfactant Class AnionicProne to severe emulsification; requires high ionic strength (brine) to disrupt micelle formation.

Preparative Isolation: Overcoming Emulsification via Liquid-Liquid Extraction (LLE)

Mechanistic Rationale

When isolating OEP post-synthesis, the crude mixture typically contains unreacted oleyl alcohol, ethanol, and di-alkyl phosphate byproducts. Because OEP is an anionic surfactant, attempting a standard aqueous wash will instantly generate an unresolvable emulsion.

To break this thermodynamic trap, we exploit the molecule's pKa[3]. By acidifying the aqueous phase to a pH significantly below 7.04 (target pH < 2.0), the phosphate group becomes fully protonated. This neutralizes the headgroup's charge, collapsing the molecule's surfactant properties and driving the highly lipophilic OEP (XLogP3 = 6.9) entirely into the organic phase. The concurrent addition of saturated sodium chloride (brine) increases the density and dielectric constant of the aqueous phase, further "salting out" the organic constituents and physically disrupting any residual micelles. Methyl isobutyl ketone (MIBK) or ethyl acetate is selected as the organic solvent due to their excellent solvation capacity for mid-chain alkyl phosphates[3].

LLE Protocol (Self-Validating System)
  • Quenching & Dilution: Dilute 50 g of the crude OEP synthesis mixture in 150 mL of Methyl Isobutyl Ketone (MIBK) in a 500 mL separatory funnel.

  • Acidification: Add 100 mL of chilled 1M HCl.

    • Validation Checkpoint: Extract a 1 mL aliquot of the aqueous layer and verify that the pH is strictly ≤ 2.0 using a calibrated pH meter. If pH > 2.0, add concentrated HCl dropwise. Failure to achieve this pH will result in emulsion formation.

  • Salting Out: Add 50 mL of saturated NaCl (brine) solution to the funnel.

  • Extraction: Invert the funnel gently 10–15 times. Do not shake vigorously to avoid mechanical micro-emulsions. Vent frequently.

  • Phase Separation: Allow the mixture to settle for 30 minutes. The protonated OEP will partition into the upper organic (MIBK) layer.

  • Washing: Drain the lower aqueous phase. Wash the organic phase twice more with 50 mL of acidified brine (0.1M HCl in saturated NaCl).

  • Desiccation & Concentration: Collect the organic phase, dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 1 hour, filter, and concentrate via rotary evaporation at 45°C under reduced pressure to yield purified OEP.

LLE_Workflow Mix Crude Synthesis Mixture (OEP, Byproducts, Unreacted) Acid Acidification (pH < 2) 1M HCl + Brine Mix->Acid Quench Extract Solvent Addition (MIBK / Ethyl Acetate) Acid->Extract Break Emulsion PhaseSep Phase Separation (Gravity / Centrifugation) Extract->PhaseSep OrgPhase Organic Phase (Protonated OEP) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, Polar Impurities) PhaseSep->AqPhase Bottom Layer Wash Acidified Brine Wash & Desiccation OrgPhase->Wash Pure Concentrated OEP (Preparative Yield) Wash->Pure Rotary Evaporation

Fig 1: Preparative Liquid-Liquid Extraction workflow for OEP using pH modulation.

Analytical Isolation: Matrix Deconvolution via Mixed-Mode Solid-Phase Extraction (WAX-SPE)

Mechanistic Rationale

When extracting OEP from complex matrices (e.g., cosmetic creams or biological fluids), LLE lacks the specificity required to separate OEP from structurally similar neutral lipids (triglycerides, ceramides, or unreacted fatty alcohols). Standard reversed-phase (C18) extraction will co-extract all lipophilic compounds.

To achieve analytical purity, we utilize Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction[4][5]. WAX sorbents contain both hydrophobic alkyl chains and weak primary/secondary amine groups. By buffering the sample to pH 7.5, the phosphate group of OEP is fully deprotonated (anionic). Upon loading, OEP binds tightly to the positively charged amine groups on the sorbent via strong electrostatic interactions. A subsequent wash with 100% methanol strips away all neutral lipids and hydrophobic interferences, as they lack the charge required to remain bound. Finally, eluting with an acidic organic solvent (5% Formic Acid in Methanol) drops the micro-environmental pH below OEP's pKa, neutralizing the phosphate group, breaking the ionic bond, and releasing pure OEP into the eluate.

WAX-SPE Protocol (Self-Validating System)
  • Sample Preparation: Dilute 1 g of the cosmetic matrix in 10 mL of 50:50 Methanol:Water. Adjust the pH to 7.5 using 0.1M NH4​OH .

    • Validation Checkpoint: Ensure the sample is completely homogenized. Sonicate for 10 minutes if particulate matter is visible.

  • Cartridge Conditioning: Condition a 60 mg/3 mL Polymeric WAX SPE cartridge with 3 mL of Methanol, followed by 3 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Load the pH-adjusted sample onto the cartridge at a flow rate of 1 mL/min. The anionic OEP is now electrostatically retained.

  • Washing (Matrix Depletion): Wash the cartridge with 3 mL of 5% NH4​OH in Water (removes polar interferences), followed by 3 mL of 100% Methanol (removes neutral lipids and ceramides).

    • Validation Checkpoint: Analyze the methanol wash via TLC or rapid LC; no OEP should be present if the pH was maintained correctly.

  • Elution: Elute the target OEP using 3 mL of 5% Formic Acid in Methanol. The acid neutralizes the phosphate, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of the mobile phase for chromatographic analysis.

SPE_Workflow Sample Matrix Sample (Adjusted to pH 7.5) Load Load Sample (Anionic OEP Binds) Sample->Load Condition Condition WAX Cartridge (MeOH -> Water) Condition->Load Wash Wash Cartridge (100% MeOH) Load->Wash Retains OEP Elute Elute OEP (5% Formic Acid in MeOH) Wash->Elute Removes Neutral Lipids Analyze LC-MS / HPLC-ELSD Analysis Elute->Analyze Purified Extract

Fig 2: Mixed-Mode WAX-SPE mechanism for isolating OEP from complex matrices.

Chromatographic Validation (HPLC-ELSD)

Because Oleyl Ethyl Phosphate lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) is required for quantification[4][5].

Table 2: Optimized HPLC-ELSD Parameters for OEP Quantification

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µmProvides sufficient theoretical plates to resolve OEP from di-alkyl analogs.
Mobile Phase A Water + 0.1% Formic AcidKeeps the phosphate group protonated to prevent peak tailing on silica columns.
Mobile Phase B Acetonitrile / Isopropanol (80:20)Isopropanol is critical to elute the highly lipophilic C18 chain.
Gradient 60% B to 100% B over 15 minEnsures sharp elution of OEP while washing strongly retained matrix lipids.
ELSD Temp / Gas 50°C / Nitrogen at 1.5 L/minOptimized to evaporate the aqueous/IPA mobile phase without volatilizing OEP.

Sources

Application

Advanced In Vitro Profiling of Oleyl Ethyl Phosphate: Permeation Kinetics and Safety Assays

An in-depth technical guide for researchers and drug development professionals on designing, executing, and validating in vitro assays involving Oleyl Ethyl Phosphate (OEP) . Oleyl ethyl phosphate (CAS 10483-96-2) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on designing, executing, and validating in vitro assays involving Oleyl Ethyl Phosphate (OEP) .

Oleyl ethyl phosphate (CAS 10483-96-2) is a complex alkyl phosphate ester utilized as an anionic surfactant, emulsifier, and potent transdermal penetration enhancer. Its amphiphilic architecture—comprising a lipophilic oleyl chain and a hydrophilic ethyl phosphate headgroup—enables it to form stable emulsions and transiently fluidize the highly organized lipid bilayers of the stratum corneum.

In modern pharmaceutical development, particularly in topical formulations like roflumilast creams, OEP and related alkyl phosphates are engineered to significantly reduce the skin penetration lag time of active pharmaceutical ingredients (APIs) [1]. However, because OEP is a membrane-active surfactant, its efficacy must be carefully balanced against potential dermal toxicity. This application note details the two critical in vitro protocols required to evaluate OEP: Permeation Kinetics (IVPT) and Epidermal Safety Profiling (RhE) .

Mechanistic Grounding: OEP as an Amphiphilic Modulator

To design effective in vitro assays, one must understand OEP’s mechanism of action. The stratum corneum is a "brick and mortar" structure where corneocytes are embedded in a rigid matrix of ceramides, cholesterol, and free fatty acids. OEP partitions into this matrix. The unsaturated oleyl chain introduces steric kinks that disrupt the dense packing of the lipid lamellae, while the phosphate headgroup interacts with the polar regions of the ceramides. This temporary fluidization increases the diffusion coefficient of co-administered APIs, shifting the kinetic profile to achieve a faster onset of action (reduced lag time).

OEP_Mechanism A Topical Formulation (API + Oleyl Ethyl Phosphate) B Stratum Corneum Partitioning A->B Application C Lipid Bilayer Intercalation (Amphiphilic Disruption) B->C Diffusion D Reduction of Penetration Lag Time C->D Fluidization E Enhanced Dermal API Delivery D->E Kinetic Shift

Logical relationship of OEP mediating transdermal penetration enhancement.

Protocol I: In Vitro Skin Penetration Testing (IVPT)

To quantify OEP's ability to enhance API delivery, In Vitro Penetration Testing (IVPT) using vertical Franz diffusion cells is the regulatory gold standard [2].

Causality & Experimental Choices
  • Membrane Selection: Human cadaver skin (dermatomed to 300–500 µm) is required. Synthetic membranes cannot replicate the complex lipid interactions OEP relies upon.

  • Degassing the Receptor Medium: Dissolved gases in the receptor medium will nucleate into micro-bubbles when heated to 32°C. These bubbles accumulate at the dermal-receptor interface, physically blocking diffusion and artificially suppressing flux calculations.

  • Self-Validating System: The protocol mandates a Transepidermal Water Loss (TEWL) measurement prior to dosing. This ensures the physical integrity of the skin barrier; any sample with a TEWL > 15 g/m²/h is rejected, ensuring that high API flux is due to OEP enhancement, not a compromised membrane.

Step-by-Step Methodology
  • Apparatus Setup: Assemble vertical Franz diffusion cells (0.64 cm² exposure area). Fill the receptor compartment with degassed receptor medium (e.g., PBS containing 4% BSA to maintain sink conditions for lipophilic APIs).

  • Skin Mounting: Thaw dermatomed human cadaver skin and mount it between the donor and receptor compartments with the stratum corneum facing upward.

  • Equilibration & Validation: Circulate water through the water jackets to maintain the skin surface at 32°C ± 1°C. Allow 30 minutes for equilibration. Measure TEWL to validate barrier integrity.

  • Dosing: Using a positive displacement pipette, apply a finite dose (typically 5–10 mg/cm²) of the OEP-containing formulation to the donor compartment. Spread evenly using a glass rod.

  • Kinetic Sampling: At predefined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a 200 µL aliquot from the receptor sampling port. Critical Step: Immediately replace the exact volume with fresh, pre-warmed medium to maintain constant hydrostatic pressure.

  • Quantification: Analyze the aliquots using a validated LC-MS/MS method to calculate the steady-state flux ( Jss​ ) and lag time ( Tlag​ ).

IVPT_Workflow S1 1. Skin Preparation & Mounting (Human Cadaver Skin) S2 2. Barrier Integrity Testing (TEWL < 15 g/m²/h) S1->S2 S3 3. Formulation Dosing (OEP + API Application) S2->S3 Integrity Confirmed S4 4. Receptor Sampling (Maintained Sink Conditions) S3->S4 32°C Incubation S5 5. LC-MS/MS Quantification (API Flux & Lag Time) S4->S5 Time-course Aliquots

Step-by-step workflow for IVPT using vertical Franz diffusion cells.

Protocol II: Epidermal Safety Profiling (OECD TG 439)

Because OEP is an alkyl phosphate surfactant, it possesses inherent potential to denature epidermal proteins and lyse cell membranes at high concentrations [3]. The Reconstructed Human Epidermis (RhE) assay provides a cruelty-free, highly predictive model for assessing this irritation potential.

Causality & Experimental Choices
  • Model Selection: RhE models (e.g., EpiDerm™) feature a functional stratum corneum and viable basal layers. This allows the assay to differentiate between safe barrier fluidization (OEP's intended effect) and cytotoxic barrier destruction.

  • Washing Protocol: Surfactants like OEP can directly interfere with the MTT assay or cause continuous, unrepresentative damage if left on the tissue. A rigorous 15x DPBS wash step is implemented to halt exposure precisely at 60 minutes.

  • Self-Validating System: The assay requires a negative control (DPBS) to prove baseline tissue health (OD > 0.8) and a positive control (5% SDS) to prove the tissue's sensitivity to irritants (Viability < 20%). If either fails, the assay is voided.

Step-by-Step Methodology
  • Tissue Equilibration: Transfer RhE tissues from transport agar to 6-well plates containing assay medium. Incubate overnight (37°C, 5% CO₂, 95% humidity) to recover from transit stress.

  • Exposure: Apply 30 µL of the OEP formulation directly to the apical surface of the tissue. Include DPBS (negative control) and 5% aqueous SDS (positive control) in parallel wells. Incubate for exactly 60 minutes.

  • Surfactant Removal: Remove tissues and forcefully rinse the apical surface 15 times with DPBS to remove all residual OEP. Dry the bottom of the insert and transfer to fresh medium.

  • Post-Incubation: Incubate for 42 hours. This extended period allows for the manifestation of delayed toxicity cascades or cellular recovery.

  • MTT Viability Readout: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. The viable mitochondria will reduce the yellow MTT to purple formazan.

  • Extraction & Analysis: Punch out the tissues, submerge in isopropanol, and shake for 2 hours to extract the formazan. Measure the optical density (OD) at 570 nm using a microplate reader.

Quantitative Data Interpretation

To streamline formulation development, all quantitative outputs from the IVPT and RhE assays must be synthesized to find the optimal OEP concentration—maximizing API flux while maintaining cell viability.

Assay CategoryKey ParameterTarget / Acceptance CriteriaImplications for OEP Formulations
IVPT (Efficacy) Steady-State Flux ( Jss​ )API-specific; Replicate CV < 15%Higher flux confirms successful OEP-mediated lipid bilayer fluidization.
IVPT (Efficacy) Lag Time ( Tlag​ )Statistically significant reduction vs. vehicle controlValidates OEP's ability to accelerate the onset of API partitioning into the dermis.
RhE (Safety) Relative Tissue Viability 50% relative to negative controlConfirms the OEP concentration is non-irritating and safe for topical application (GHS Non-Classified).
System Validation TEWL (IVPT)< 15 g/m²/h (donor dependent)Confirms baseline skin barrier is intact prior to OEP application.
System Validation Positive Control (RhE)Viability < 20% (5% SDS)Validates that the tissue batch is appropriately sensitive to surfactant-induced lysis.

References

  • Arcutis Biotherapeutics, Inc. "Method and Formulation for Improving Roflumilast Skin Penetration Lag Time." US Patent US20190365642A1, 2019.
  • U.S. Food and Drug Administration (FDA). "In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs - Draft Guidance for Industry." CDER, 2022. Available at:[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." CIR Final Report, 2014. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals, Section 4, 2021. Available at:[Link]

Method

Application Note: Formulating Thermodynamically Stable Microemulsions Using Oleyl Ethyl Phosphate (OEP)

Introduction & Mechanistic Rationale Microemulsions are clear, thermodynamically stable, isotropic liquid systems that contain oil, water, and surfactants, frequently in combination with a cosurfactant[1]. Unlike kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Microemulsions are clear, thermodynamically stable, isotropic liquid systems that contain oil, water, and surfactants, frequently in combination with a cosurfactant[1]. Unlike kinetically stable macroemulsions, microemulsions form spontaneously and offer superior solubilization capacity for lipophilic active pharmaceutical ingredients (APIs). Oleyl ethyl phosphate (OEP), an anionic alkyl phosphate ester, has emerged as a high-performance surfactant for stabilizing these systems, particularly in topical and transdermal drug delivery formulations[2].

The selection of OEP (CAS 10483-96-2) is driven by its unique molecular geometry and charge profile:

  • Steric Fluidity: The C18 oleyl tail contains a cis-double bond at the 9-position, which introduces a "kink" in the hydrocarbon chain. This prevents tight lipid packing, lowering the critical packing parameter (CPP) and favoring the highly curved, flexible interfacial films required for microemulsion droplets.

  • Electrostatic Stabilization: The ethyl phosphate headgroup imparts a strong anionic charge at physiological pH. This generates a high negative zeta potential, providing robust electrostatic repulsion that prevents droplet coalescence and Ostwald ripening.

  • Permeation Enhancement & Pharmacokinetic Control: In transdermal applications, phosphate ester surfactants like OEP interact with the stratum corneum, fluidizing intercellular lipids and enhancing the partitioning of poorly soluble drugs (e.g., PDE-4 inhibitors like roflumilast) into the skin. Crucially, this facilitates slow, sustained absorption that avoids undesirable Cmax​ spikes in the bloodstream, thereby reducing systemic side effects[3].

Physicochemical Profile of Oleyl Ethyl Phosphate

To successfully incorporate OEP into a microemulsion, formulators must account for its physicochemical properties, which dictate its phase behavior and solubilization capacity.

Table 1: Physicochemical Properties of OEP

PropertyValueReference
CAS Number 10483-96-2[4]
Molecular Formula C20H39O5P[4]
Molecular Weight 390.5 g/mol [4]
XLogP3-AA 6.9[4]
pKa (est.) 7.04 (neutral)[4]
Primary Function Surfactant, Emulsifying Agent[2]

Formulation Workflow

G N1 Define Oil/Water Ratio N2 Prepare Smix (OEP + Cosurfactant) N1->N2 N3 Construct Pseudoternary Phase Diagram N2->N3 Vary Smix ratios N4 Aqueous Titration under Magnetic Stirring N3->N4 Identify clear zones N5 Thermodynamic Stress Testing (Centrifugation, Freeze-Thaw) N4->N5 Visual clarity check N6 Stable Isotropic Microemulsion N5->N6 Pass/Fail validation

Workflow for formulating OEP-stabilized microemulsions.

Experimental Protocols

Protocol 1: Construction of the Pseudoternary Phase Diagram

Objective: To map the phase behavior of the microemulsion system and identify the isotropic region. Causality & Logic: Microemulsions only form within a specific thermodynamic window where the interfacial tension approaches zero. Mapping the phase behavior of OEP, a cosurfactant, oil, and water is mandatory to identify the boundaries of isotropic clarity.

  • Preparation of Smix: Blend Oleyl Ethyl Phosphate (OEP) with a cosurfactant such as Diethylene glycol monoethyl ether (DEGEE) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • Causality: OEP alone may form rigid liquid crystalline phases due to strong intermolecular hydrogen bonding among phosphate groups. DEGEE intercalates between OEP molecules, reducing interfacial tension and enabling spontaneous microemulsification[1].

  • Oil-Smix Blending: Mix the Smix with the selected oil phase (e.g., isopropyl myristate) in ratios ranging from 1:9 to 9:1 (w/w).

  • Aqueous Titration: Under continuous magnetic stirring at 300 rpm, titrate the Oil-Smix mixtures dropwise with the aqueous phase (e.g., purified water or buffer).

  • Observation: Record the volume of aqueous phase required to transition the mixture from turbid to clear (or vice versa). Plot these transition points on a triangular graph to delineate the microemulsion region.

Table 2: Example Smix (OEP:DEGEE) Titration Data

Smix RatioOil Phase (% w/w)Water Phase (% w/w)Optical ObservationThermodynamic Stability
1:110%50%Turbid / MilkyPhase Separation (Fail)
2:110%60%TranslucentCoalescence at 40°C (Fail)
3:110%65%Clear, IsotropicStable (Pass)
4:115%60%Clear, IsotropicStable (Pass)
Protocol 2: Preparation of OEP-Stabilized Drug-Loaded Microemulsion

Objective: To formulate a drug-loaded microemulsion for topical delivery.

  • Solubilization: Dissolve the target API (e.g., a PDE-4 inhibitor) into the oil phase.

    • Causality: Phosphate ester surfactants significantly increase the solubility of poorly water-soluble APIs, ensuring the drug remains completely dissolved and does not precipitate during storage[3].

  • Surfactant Addition: Add the optimized Smix (OEP and DEGEE) to the oil-drug mixture and vortex for 2 minutes until homogeneous.

  • Microemulsification: Slowly add the aqueous phase dropwise while stirring at 500 rpm at ambient temperature until a clear, isotropic liquid spontaneously forms.

  • Equilibration: Allow the system to equilibrate in the dark for 24 hours at 25°C to ensure complete thermodynamic stabilization.

Protocol 3: Self-Validating Thermodynamic Stress Testing

Objective: To distinguish a true thermodynamically stable microemulsion from a kinetically trapped nanoemulsion. Causality & Logic: True microemulsions are thermodynamically stable; kinetic emulsions will separate under stress. This protocol serves as a self-validating gate. If the formulation passes, it is definitively a microemulsion.

  • Centrifugation: Subject the formulation to centrifugation at 10,000 rpm for 30 minutes. Observe for phase separation or turbidity.

  • Heating-Cooling Cycles: Expose the sample to alternating temperatures of 4°C and 45°C for 48 hours each, repeating for three cycles.

  • Freeze-Thaw Cycles: Subject the sample to three cycles between -20°C and 25°C.

  • Validation Check: If the formulation remains optically clear and isotropic without phase separation after all stress tests, the microemulsion system is validated.

Mechanism of Transdermal Enhancement

G M1 OEP Microemulsion Applied to Skin M2 Phosphate Ester Interaction with Stratum Corneum M1->M2 M4 Solubilized Drug Partitioning M1->M4 Drug in oil core M3 Lipid Fluidization & Intercellular Pathway Opening M2->M3 M5 Enhanced Transdermal Flux (Controlled Cmax) M3->M5 M4->M5

Mechanism of OEP-mediated transdermal drug delivery.

Sources

Application

Application Notes and Protocols for Evaluating Oleyl Ethyl Phosphate as a Transdermal Permeation Enhancer

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Transdermal Drug Delivery Transdermal drug delivery offers a non-invasive route for systemic administration, avoiding first-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transdermal Drug Delivery

Transdermal drug delivery offers a non-invasive route for systemic administration, avoiding first-pass metabolism and providing controlled release for improved patient compliance.[1] However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly restricts the passage of most therapeutic agents.[2] The stratum corneum's "brick and mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, is the primary obstacle to drug permeation.[3] To overcome this, various strategies have been developed, with the use of chemical permeation enhancers being a prominent approach.[1] These enhancers transiently and reversibly disrupt the stratum corneum's structure, facilitating drug transport.[3]

This document provides a detailed guide to understanding and evaluating oleyl ethyl phosphate as a potential transdermal permeation enhancer. While direct studies on oleyl ethyl phosphate are limited, its structural similarity to other known oleyl-based enhancers provides a strong rationale for its investigation.[4][5] These notes offer a hypothesized mechanism of action, safety considerations based on related compounds, and a comprehensive protocol for its evaluation using in vitro Franz diffusion cell studies.

Oleyl Ethyl Phosphate: A Profile

Oleyl ethyl phosphate (CAS No. 10483-96-2) is an alkyl phosphate ester.[6][7] Its structure combines a long, unsaturated oleyl chain with a polar ethyl phosphate head group. This amphiphilic nature suggests its potential as a surfactant and emulsifier, properties often associated with permeation enhancers.[8][9]

PropertyValueSource
CAS Number 10483-96-2[6][7][10]
Molecular Formula C20H39O5P[6]
Molecular Weight 390.50 g/mol [7]
XLogP3-AA (Estimated) 6.9[6][7]
Function Surfactant, Emulsifier[6][8]
Hypothesized Mechanism of Action

The permeation-enhancing effect of oleyl ethyl phosphate is likely multifaceted, stemming from its amphiphilic structure. The long, lipophilic oleyl tail is expected to intercalate into the lipid bilayers of the stratum corneum. This insertion can disrupt the highly ordered arrangement of the intercellular lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.[5] This mechanism is similar to that proposed for other oleyl derivatives like oleic acid and oleyl alcohol, which are known to fluidize the stratum corneum lipids.[4][11]

The polar ethyl phosphate head group may interact with the polar head groups of the stratum corneum lipids, further destabilizing the bilayer structure. This dual interaction could lead to a significant, yet reversible, reduction in the barrier function of the skin.

cluster_0 Stratum Corneum Lipid Bilayer (Before Enhancement) cluster_1 Interaction with Oleyl Ethyl Phosphate cluster_2 Enhanced Permeation A Lipid Head B Lipid Tail A->B I Oleyl Ethyl Phosphate C Lipid Head D Lipid Tail C->D E Lipid Head F Lipid Tail E->F G Lipid Head H Lipid Tail G->H J Disrupted Lipid I->J Intercalation K Disrupted Lipid I->K Disruption N Drug Molecule L Disrupted Lipid M Disrupted Lipid O Permeation Pathway N->O Increased Diffusion

Caption: Hypothesized mechanism of oleyl ethyl phosphate.

Safety and Toxicological Profile

Direct safety data for oleyl ethyl phosphate is not extensively available. However, the Cosmetic Ingredient Review (CIR) has assessed the safety of a group of alkyl phosphates, including oleyl phosphate.[8][12] The CIR Expert Panel concluded that these ingredients are safe in cosmetic products when formulated to be non-irritating.[12]

Key findings from studies on related alkyl phosphates include:

  • Skin Irritation: Undiluted oleyl phosphate was found to be irritating to rat skin.[8][12] This suggests that the concentration of oleyl ethyl phosphate in a formulation is a critical factor for ensuring skin compatibility.

  • Sensitization: Oleyl phosphate at concentrations up to 5% did not show a potential for sensitization in a local lymph node assay.[8][12]

Based on this information, it is crucial to perform appropriate safety and irritation studies on any new formulation containing oleyl ethyl phosphate.

Protocol for In Vitro Permeation Testing using Franz Diffusion Cells

The Franz diffusion cell is a widely accepted in vitro model for assessing the transdermal permeation of active pharmaceutical ingredients (APIs).[13][14] This protocol outlines the steps to evaluate the permeation-enhancing effect of oleyl ethyl phosphate.

Materials and Reagents
  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Active Pharmaceutical Ingredient (API) of interest

  • Oleyl Ethyl Phosphate

  • Formulation excipients (e.g., solvents, gelling agents)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4)[14]

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Experimental Workflow

A 1. Prepare Skin Membrane B 2. Mount Skin in Franz Cell A->B D 4. Apply Formulation to Donor Chamber B->D C 3. Prepare Formulations (Control vs. OEP-containing) C->D E 5. Sample Receptor Medium at Time Intervals D->E F 6. Analyze Samples (e.g., HPLC) E->F G 7. Calculate Permeation Parameters F->G

Caption: Workflow for Franz diffusion cell experiment.

Step-by-Step Methodology
  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat.

    • Cut the skin into sections large enough to be mounted between the donor and receptor chambers of the Franz cell.

    • Equilibrate the skin sections in the receptor medium for at least 30 minutes prior to mounting.[13]

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.

    • Clamp the chambers together securely.

    • Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place the assembled cells in a circulating water bath to maintain a skin surface temperature of 32°C.[4]

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Preparation:

    • Prepare a control formulation containing the API without oleyl ethyl phosphate.

    • Prepare one or more test formulations containing the API and varying concentrations of oleyl ethyl phosphate (e.g., 1%, 3%, 5% w/w).

    • Ensure the API is fully dissolved or uniformly suspended in all formulations.

  • Application and Sampling:

    • Apply a precise amount of the formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[13]

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the effect of oleyl ethyl phosphate on the permeation of the API across the skin.

  • Cumulative Amount Permeated:

    • Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated (µg/cm²) versus time (hours).

  • Steady-State Flux (Jss):

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. Flux is typically expressed as µg/cm²/h.

  • Permeability Coefficient (Kp):

    • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd where Cd is the concentration of the drug in the donor formulation.

  • Enhancement Ratio (ER):

    • Calculate the enhancement ratio to quantify the effect of oleyl ethyl phosphate: ER = Jss (with enhancer) / Jss (without enhancer)

Example Data Presentation
FormulationOleyl Ethyl Phosphate Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control01.5 ± 0.31.0
Test 114.2 ± 0.62.8
Test 238.9 ± 1.15.9
Test 3512.5 ± 1.58.3
Note: This is hypothetical data for illustrative purposes.

Formulation Considerations

When incorporating oleyl ethyl phosphate into a transdermal formulation, several factors should be considered:

  • Concentration: The concentration of the enhancer should be optimized to maximize permeation enhancement while minimizing the potential for skin irritation.[8][12]

  • Vehicle: The choice of vehicle (e.g., gel, cream, patch matrix) can significantly influence the activity of the enhancer.[15][16] The vehicle affects the thermodynamic activity of both the drug and the enhancer.

  • Drug Properties: The physicochemical properties of the API, such as its lipophilicity and molecular weight, will impact the degree of enhancement observed.[13]

  • Compatibility: Ensure the compatibility of oleyl ethyl phosphate with the API and other excipients in the formulation.

Conclusion

Oleyl ethyl phosphate presents a promising, yet under-investigated, candidate as a transdermal permeation enhancer. Its amphiphilic structure, combining a lipid-disrupting oleyl tail with a polar phosphate head, provides a strong theoretical basis for its potential to reversibly modulate the skin barrier. While direct efficacy data is not yet widely available, the protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its performance. Through rigorous in vitro testing, as described herein, the true potential of oleyl ethyl phosphate to advance the field of transdermal drug delivery can be elucidated.

References

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. [Link]

  • Good Scents Company. (n.d.). Oleyl Ethyl Phosphate. Retrieved from [Link]

  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 39S-63S.
  • Kaur, G., & Narang, R. S. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Pharmaceutical and Clinical Research, 3(2), 25-29.
  • The Good Scents Company. (n.d.). oleyl ethyl phosphate. Retrieved from [Link]

  • PubChem. (n.d.). Oleyl ethyl phosphate. Retrieved from [Link]

  • Luo, L., & Li, X. (2023). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 20(12), 6234–6245.
  • UNPChemicals. (2024). What is Oleyl polyether phosphate ester?. Retrieved from [Link]

  • NextSDS. (n.d.). OLEYL ETHYL PHOSPHATE — Chemical Substance Information. Retrieved from [Link]

  • Musakhanian, J., & Ruela, A. L. M. (2024).
  • Vostálová, J., Tinková, E., Biedermann, D., Kosina, P., Ulrichová, J., & Rajnochová Svobodová, A. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 795.
  • Barratt, M. D., & Walters, K. A. (2023).
  • Sipos, B., Szabó-Révész, P., & Ambrus, R. (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. Pharmaceutics, 16(1), 32.
  • Patra, S., & Panda, J. (2023).
  • Yoshino, T., Uehara, T., & Imamoto, T. (2005). Selective Synthesis of Phosphate Monoesters by Dehydrative Condensation of Phosphoric Acid and Alcohols Promoted by Nucleophilic Bases. Organic Letters, 7(10), 1983–1985.
  • Muresan, S., Radac, M., & Tomuta, I. (2021). Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M® Membrane. Pharmaceutics, 13(8), 1290.
  • Shaik, J., & Reddy, V. (2022). Formulation, Development and Characterization of Transdermal Patches of Glipizide. International Journal of Medical Sciences and Pharma Research, 8(5), 1-11.
  • EP2298277A1. (2011). Transdermal patch formulation.
  • da Silva, A. C., de Oliveira, A. C., de Oliveira, E. B., de Freitas, Z. M. F., & Scarpa, M. V. (2017). In vitro skin permeation/penetration studies may be affected by many sources of variation. European Journal of Pharmaceutical Sciences, 109, 32-40.
  • Touitou, E., Godin, B., & Weiss, C. (2002). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Journal of Controlled Release, 80(1-3), 1-7.
  • CN105859770A. (2016). Method of synthesizing alkyl phosphate.
  • Morris, A. P., & Lim, J. S. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS PharmSciTech, 26(4), 143.
  • Shaik, M. A., & Ali, M. (2020). Formulation and Evaluation of Transdermal Patches of Decongestant Drug. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(4), 225-230.
  • Sahu, R. K. (2021). Different Approaches for Transdermal Nano-Carrier Delivery System. Research Journal of Topical and Cosmetic Sciences, 12(1), 1-9.
  • Kao Chemicals. (2020). Material Safety Data Sheet. Retrieved from [Link]

  • Yang, L., Wu, L., Wu, D., Shi, D., Wang, T., & Zhu, X. (2017). Mechanism of transdermal permeation promotion of lipophilic drugs by ethosomes. International Journal of Nanomedicine, 12, 3349–3357.
  • Van Bockstal, L., Grewal, R., Goyal, G., Van den Kerkhof, M., De Trez, C., Cos, P., ... & Caljon, G. (2023). Efficacy of oleylphosphocholine in experimental cutaneous leishmaniasis. JAC-Antimicrobial Resistance, 5(3), dlad064.
  • Sharma, G., & Singh, S. (2025).
  • Das, S., & Ghoshal, A. K. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. Physical Chemistry Chemical Physics, 22(12), 6650–6661.
  • Balasubramanian, R., & Kumar, S. (2014). Oleogel: A promising base for transdermal formulations. Journal of Applied Pharmaceutical Science, 4(6), 116-123.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oleyl Ethyl Phosphate Synthesis

Welcome to the Application Support Center. Synthesizing an asymmetric (mixed) dialkyl phosphate like oleyl ethyl phosphate presents a unique chemoselectivity challenge. This guide is designed to help researchers move awa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing an asymmetric (mixed) dialkyl phosphate like oleyl ethyl phosphate presents a unique chemoselectivity challenge. This guide is designed to help researchers move away from unpredictable one-pot reactions and implement highly controlled, self-validating synthetic workflows.

Strategic Overview & Mechanistic Rationale

Traditional one-pot phosphorylation using phosphorus pentoxide (P₂O₅) is highly exothermic and lacks selectivity, yielding an unpredictable statistical mixture of mono-, di-, and polyphosphates ()[1]. Because oleyl alcohol and ethanol have different steric profiles and reactivities, a simultaneous reaction will heavily favor symmetric diesters (e.g., diethyl phosphate) over the target mixed ester.

To achieve high yields of oleyl ethyl phosphate, researchers must utilize a strictly controlled, stepwise nucleophilic substitution using phosphoryl chloride (POCl₃) ()[2]. This approach leverages the decreasing electrophilicity of the phosphorus center after each successive substitution, allowing us to isolate the reaction stages thermally and kinetically.

Pathway Visualization

SynthesisWorkflow POCl3 POCl3 (Phosphoryl Chloride) Step1 Step 1: Oleyl Alcohol Addition (-78°C to 0°C, Et3N, DCM) POCl3->Step1 Int1 Oleyl Phosphorodichloridate (31P NMR: ~ +5 ppm) Step1->Int1 Chemoselective Mono-substitution Step2 Step 2: Ethanol Addition (0°C, Et3N, DCM) Int1->Step2 Int2 Oleyl Ethyl Phosphorochloridate (31P NMR: ~ +3 ppm) Step2->Int2 Asymmetric Esterification Step3 Step 3: Aqueous Hydrolysis (H2O/Pyridine, RT) Int2->Step3 Product Oleyl Ethyl Phosphate (Target Mixed Ester) Step3->Product Mild Quench

Stepwise synthesis workflow for asymmetric oleyl ethyl phosphate via POCl3 intermediates.

Self-Validating Experimental Protocol: Stepwise POCl₃ Method

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate via ³¹P NMR.

Step 1: Synthesis of Oleyl Phosphorodichloridate

  • Procedure: To a flame-dried, nitrogen-purged 3-neck flask, add anhydrous dichloromethane (DCM) and POCl₃ (1.5 eq). Cool the reactor to -78°C. Add a mixture of rigorously dried oleyl alcohol (1.0 eq) and triethylamine (1.1 eq) in DCM dropwise over 2 hours.

  • Causality: The first chloride substitution is highly exothermic. Using an "inverse addition" (adding the alcohol to an excess of POCl₃) at cryogenic temperatures prevents the localized excess of alcohol that leads to unwanted dioleyl phosphate formation ()[2].

  • Self-Validation: Extract a 0.1 mL aliquot, quench it in anhydrous methanol, and analyze via ³¹P NMR. A dominant peak at ~ +5 ppm confirms the successful formation of the dichloridate. If a peak at ~ -10 ppm appears, irreversible over-substitution has occurred.

Step 2: Asymmetric Esterification with Ethanol

  • Procedure: Warm the reactor to 0°C. Add absolute anhydrous ethanol (1.0 eq based on initial oleyl alcohol) and triethylamine (1.1 eq) dropwise. Stir for 2 hours at 0°C.

  • Causality: Ethanol is significantly less sterically hindered than the long-chain oleyl alcohol. By introducing it at 0°C, we provide exactly enough thermal energy to overcome the activation barrier for the second substitution, while preventing the displacement of the final, highly stable chloride leaving group.

  • Self-Validation: ³¹P NMR of an aliquot should show a shift to ~ +3 ppm, confirming the formation of the oleyl ethyl phosphorochloridate intermediate.

Step 3: Mild Hydrolysis

  • Procedure: Add a 1:1 mixture of water and pyridine (5.0 eq) at 0°C, then allow the system to warm to room temperature. Stir for 4 hours.

  • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It ensures the final P-Cl bond is hydrolyzed to a P-OH group without cleaving the newly formed, delicate alkyl ester bonds via acidic degradation.

  • Self-Validation: Final ³¹P NMR will show a peak at ~ -1 to +1 ppm, characteristic of the target mixed dialkyl phosphate.

Quantitative Method Comparison

Synthesis StrategyOverall YieldTarget Purity (Mixed Ester)Primary ImpuritiesScalability
One-Pot P₂O₅ < 15%Low (< 40%)Symmetric diesters, polyphosphatesHigh
Stepwise POCl₃ 65 - 75%High (> 90%)Oleyl phosphate, Diethyl phosphateHigh
Phosphoramidite > 85%Very High (> 95%)Phosphite residuesLow-Moderate

Troubleshooting & FAQs

Q1: My final product is contaminated with significant amounts of dioleyl phosphate and diethyl phosphate. How did this scrambling occur? A1: Causality: This is a classic transesterification issue. If the reaction temperature exceeds 0°C during Step 1 or Step 2, the intermediate phosphorochloridates become highly reactive and lose their chemoselectivity. Furthermore, trace moisture can prematurely hydrolyze the intermediates, leading to disproportionation. Solution: Ensure all reagents (especially oleyl alcohol and ethanol) are rigorously dried over activated molecular sieves, and strictly maintain cryogenic temperatures during the addition phases ()[1].

Q2: I am experiencing severe, unbreakable emulsions during the aqueous workup. How can I isolate the product? A2: Causality: Oleyl ethyl phosphate is a potent amphiphilic surfactant, commonly evaluated for cosmetic and topical applications ()[3]. When you quench the reaction with water, it forms highly stable micelles that trap the organic solvent. Solution: Avoid vigorous shaking during extraction. Instead of a standard water wash, use a saturated brine solution (NaCl) combined with 5-10% of an aliphatic alcohol (like isopropanol) to disrupt the micellar interface. Alternatively, bypass the aqueous workup entirely by filtering the precipitated triethylamine hydrochloride salts and purifying the concentrated filtrate via reverse-phase or ion-exchange chromatography.

Q3: Can I use phosphoric acid (H₃PO₄) directly to synthesize this mixed ester to save costs and avoid chlorinated reagents? A3: Causality: While direct dehydrative condensation of phosphoric acid and alcohols is possible and environmentally friendly, it typically requires specialized nucleophilic bases (like tributylamine) and is highly selective for monoesters, not mixed diesters ()[4]. Attempting a double condensation with two different alcohols will result in exceptionally poor yields of the target asymmetric diester. Solution: Stick to the POCl₃ route for scalable asymmetric diesters, or utilize the phosphoramidite method for milligram-scale, ultra-high-purity synthesis.

References

  • Title: Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Source: Cosmetic Ingredient Review (CIR). URL: [Link]

  • Title: Selective Synthesis of Phosphate Monoesters by Dehydrative Condensation of Phosphoric Acid and Alcohols Promoted by Nucleophilic Bases. Source: Organic Letters (ACS Publications). URL: [Link]

Sources

Optimization

Technical Support Center: Oleyl Ethyl Phosphate (OEP) Purification &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity alkyl phosphate esters. Oleyl ethyl phosphate (OEP, CAS 10483-96-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity alkyl phosphate esters. Oleyl ethyl phosphate (OEP, CAS 10483-96-2) is a highly versatile, amphiphilic surfactant used in nanoparticle surface modification, lipid nanoparticle (LNP) formulation, and specialized emulsions ()[1].

The fundamental challenge in purifying OEP lies in its dual nature: a highly hydrophobic C18 monounsaturated tail (oleyl group) paired with a highly polar, ionizable ethyl phosphate headgroup ()[2]. Standard organic workups often fail due to severe emulsion formation, while standard chromatography is hindered by the molecule's strong interaction with stationary phases.

This guide provides field-proven, self-validating protocols and causal troubleshooting to help you achieve >95% purity in your OEP syntheses.

Part 1: Diagnostic FAQs

Q1: My crude OEP mixture shows multiple spots on TLC. What are the most likely impurities, and why do they form? A1: The phosphorylation of oleyl alcohol is rarely quantitative and yields a statistical mixture. Common impurities include:

  • Unreacted Oleyl Alcohol: Caused by incomplete conversion due to steric hindrance or trace moisture quenching the phosphorylating agent (e.g., POCl₃ or P₂O₅).

  • Phosphoric Acid / Monoethyl Phosphate: Formed via the hydrolysis of unreacted phosphoryl halides when exposed to atmospheric moisture or during aqueous workup.

  • Dioleyl Phosphate / Trialkyl Phosphates: The result of over-alkylation side reactions where the intermediate reacts with multiple equivalents of oleyl alcohol. Causality: Alkyl phosphates are notoriously difficult to synthesize cleanly because the intermediate phosphoryl halides are highly reactive; without strict stoichiometric and temperature controls, side reactions are inevitable ()[3].

Q2: Why does standard liquid-liquid extraction (LLE) result in severe, unbreakable emulsions during my OEP workup? A2: OEP is a potent anionic surfactant. At neutral to basic pH, the phosphate group (pKa ~1.5) is fully ionized. This ionization drastically reduces the interfacial tension between the aqueous and organic phases, stabilizing micelles and creating a persistent emulsion. Causality: The balance of the hydrophobic oleyl chain and the hydrophilic phosphate headgroup creates a classic emulsifier profile. Solution: You must chemically alter the molecule's polarity. Acidifying the aqueous phase to pH < 2 protonates the phosphate group, rendering OEP fully lipophilic, breaking the emulsion, and forcing the OEP into the organic phase ()[4].

Mechanism of pH-modulated emulsion breaking in OEP liquid-liquid extraction.

Part 2: Troubleshooting Guides

Issue 1: Persistent Oleyl Alcohol Contamination
  • Symptom: ¹H NMR shows a persistent triplet at ~3.6 ppm (CH₂-OH) that is distinct from the phosphate-adjacent methylene, indicating free oleyl alcohol.

  • Root Cause: Oleyl alcohol is highly lipophilic and co-elutes with OEP in non-polar solvent systems. Because it lacks the ionic handle of the phosphate group, it cannot be removed via simple acid-base washes.

  • Intervention: Implement a highly resolved silica gel column chromatography using a gradient of dichloromethane (DCM) to methanol. The non-polar oleyl alcohol elutes first in pure DCM, while the amphiphilic OEP requires a polar modifier (methanol) to disrupt its hydrogen bonding with the silica stationary phase ()[3].

Issue 2: High Inorganic Phosphate (Pi) Content
  • Symptom: ³¹P NMR reveals a sharp singlet around 0 ppm, indicating the presence of free phosphoric acid.

  • Root Cause: Hydrolysis of the phosphorylating agent during the reaction or subsequent workup.

  • Intervention: Perform a biphasic wash using a toluene-water system. Phosphoric acid is highly water-soluble and will partition into the aqueous phase, while the long-chain OEP remains securely in the toluene phase due to hydrophobic interactions ()[5].

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation check.

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

Purpose: Removal of hydrophilic impurities (phosphoric acid, unreacted ethanol, trace salts) while preventing emulsion formation.

  • Solubilization: Dissolve 10 g of crude OEP mixture in 100 mL of toluene. (Note: Toluene is preferred over DCM as it provides superior phase separation for long-chain alkyl phosphates[5]).

  • Acidification: Add 100 mL of 0.5 M HCl (aqueous) to the organic mixture.

    • Validation Check: Test the aqueous phase with pH paper. It must read pH < 2. This ensures OEP remains protonated and partitioned in the organic layer[4].

  • Extraction: Stir vigorously for 10 minutes, then transfer to a separatory funnel. Allow the phases to separate for 30 minutes. The interface should be sharp and free of bubbles.

  • Separation: Drain and discard the lower aqueous phase (containing phosphoric acid and ethanol).

  • Washing: Wash the organic phase twice more with 50 mL of 0.1 M HCl to ensure complete removal of inorganic phosphates.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Perform a quick ³¹P NMR on the dried concentrate. The absence of a sharp singlet at ~0 ppm confirms the successful removal of inorganic phosphoric acid.

Protocol B: Gradient Silica Gel Chromatography

Purpose: Separation of OEP from unreacted oleyl alcohol and over-alkylated byproducts (dioleyl phosphate)[3].

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) slurried in 100% DCM.

  • Loading: Dissolve the concentrated organic extract from Protocol A in a minimum volume of DCM and load it onto the column.

  • Non-Polar Elution: Elute with 2 column volumes (CV) of 100% DCM.

    • Validation Check: Spot the eluent on a TLC plate and stain with phosphomolybdic acid (PMA). A positive stain indicates oleyl alcohol is eluting. Do not step the gradient to methanol until this fraction runs clear.

  • Intermediate Elution: Step the gradient to DCM:Methanol (95:5 v/v) for 2 CVs. This fraction typically contains dioleyl phosphate (if present).

  • Target Elution: Step the gradient to DCM:Methanol (85:15 v/v) to elute the target OEP.

  • Confirmation: Pool fractions containing pure OEP.

    • Validation Check: Verify purity via ³¹P NMR (expect a single peak at approx. -1 to -2 ppm) and ¹H NMR (confirming the 1:1 ratio of the oleyl chain to the ethyl group).

Comprehensive workflow for the isolation and purification of Oleyl Ethyl Phosphate.

Part 4: Data Presentation

Quantitative Comparison of OEP Purification Techniques

The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification TechniqueTarget Impurity RemovedYield Recovery (%)Final Purity (%)Scalability
pH-Modulated LLE Phosphoric acid, Ethanol85 - 9275 - 80High
Silica Gel Chromatography Oleyl alcohol, Dioleyl phosphate65 - 75> 95Medium
Ion-Exchange Chromatography Neutral lipids, Triesters70 - 80> 98Low
Low-Temp Crystallization Waxy polyphosphates40 - 5085 - 90High

References

  • ACS Applied Materials & Interfaces. "Modification of TiO2 Nanoparticles with Oleyl Phosphate via Phase Transfer in the Toluene–Water System." Available at:[Link]

  • SciSpace. "Rapid and Sensitive Quantitative Analysis of Alkyl Phosphates in Urine after Organophosphate Poisoning." Available at:[Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Oleyl Ethyl Phosphate Formulations by Adjusting pH

Welcome to the technical support center for oleyl ethyl phosphate formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for stabiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oleyl ethyl phosphate formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for stabilizing formulations containing oleyl ethyl phosphate by adjusting pH. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role of pH in the stability of oleyl ethyl phosphate formulations.

Q1: What is oleyl ethyl phosphate and why is pH important for its formulations?

Oleyl ethyl phosphate is an anionic surfactant and emulsifier used in a variety of applications, including cosmetics and pharmaceuticals.[1][2] As a phosphate ester, its chemical stability and functional properties are highly dependent on the pH of the formulation.[3] The phosphate group can exist in different protonation states (monoanionic or dianionic), which directly influences its solubility, emulsifying capacity, and interaction with other components.[4][5] Incorrect pH can lead to hydrolysis of the ester bond, causing degradation of the molecule and compromising the stability and performance of the final product.[6][7]

Q2: What is the ideal pH range for formulations containing oleyl ethyl phosphate?

The optimal pH for an oleyl ethyl phosphate formulation is application-specific and depends on the desired properties and the other ingredients present. However, a common working range is between pH 6 and 8.[4] In this slightly acidic to neutral range, the phosphate ester group is partially neutralized, providing a good balance of emulsification and stability.[4] Extreme pH values, both acidic and alkaline, can accelerate the hydrolysis of the ester linkage.[7][8]

Q3: What are the visible signs of instability in my oleyl ethyl phosphate formulation related to incorrect pH?

Instability due to improper pH can manifest in several ways:

  • Phase Separation: The oil and water phases of an emulsion may separate, indicating a loss of emulsifying effectiveness.

  • Precipitation: The oleyl ethyl phosphate or other components may precipitate out of the solution.

  • Changes in Viscosity: A significant increase or decrease in the formulation's viscosity can be a sign of degradation.

  • Odor Changes: The development of an off-odor can indicate chemical breakdown.

  • Cloudiness: A previously clear solution may become cloudy.

Q4: Can I use any acid or base to adjust the pH?

While technically many acids and bases can alter pH, the choice of a suitable neutralizing or buffering agent is critical for long-term stability.[9][10] It is advisable to use buffering agents that can maintain the pH within a narrow range.[11] Common choices in cosmetic and pharmaceutical formulations include citric acid, sodium hydroxide, and triethanolamine.[9] The selection should be based on compatibility with other formulation components and the target pH range.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Emulsion Instability and Phase Separation

Underlying Cause: The emulsifying capacity of oleyl ethyl phosphate is directly linked to the ionization state of its phosphate headgroup. At an optimal pH, the balance between the monoalkyl and dialkyl phosphate forms provides effective stabilization of oil-in-water emulsions.[4] If the pH is too low (acidic), the phosphate group is less ionized, reducing its ability to stabilize the oil droplets. Conversely, a very high pH (alkaline) can lead to hydrolysis of the ester bond, destroying the surfactant molecule altogether.[7]

Troubleshooting Protocol:

  • Measure the Current pH: Use a calibrated pH meter to accurately determine the pH of your destabilized formulation.

  • Prepare a Buffering System: Select a biocompatible buffer system effective in the desired pH range (e.g., a citrate or phosphate buffer).[12] A buffer is preferred over a simple acid or base as it resists pH changes.[10][11]

  • Titrate a Small Sample: Take a small, representative sample of your formulation and slowly add the prepared buffer solution dropwise while continuously monitoring the pH.

  • Observe for Re-emulsification: Gently mix the sample and observe if the emulsion re-forms. Note the pH at which stability appears to improve.

  • Scale-Up the Adjustment: Once the optimal pH is determined on a small scale, carefully adjust the pH of the bulk formulation.

  • Conduct Stability Testing: Store the pH-adjusted formulation under accelerated stability conditions (e.g., elevated temperature) to ensure long-term stability.

Issue 2: Precipitation or Cloudiness in the Formulation

Underlying Cause: Precipitation can occur if the pH of the formulation shifts to a point where the oleyl ethyl phosphate or its salts are no longer soluble. This is particularly relevant in complex formulations with multiple ionic species. For instance, in the presence of certain metal ions, insoluble phosphate salts can form at specific pH values.

Troubleshooting Protocol:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine its composition. This can provide clues about the underlying cause.

  • pH-Dependent Solubility Study:

    • Prepare a series of small-scale versions of your formulation at different pH values (e.g., in 0.5 pH unit increments).

    • Use a suitable buffering agent for each pH point.[13][14]

    • Observe the clarity and presence of any precipitate in each sample over time.

  • Chelating Agents: If metal ion-induced precipitation is suspected, consider the addition of a chelating agent (e.g., EDTA) to the formulation.

  • Optimize the pH: Based on the solubility study, adjust the pH of your formulation to the range where all components remain in solution.

pH Observation Interpretation
4.0Heavy PrecipitateLow solubility in acidic conditions.
5.0Slight CloudinessApproaching the optimal solubility range.
6.0Clear SolutionGood solubility.
7.0Clear SolutionOptimal solubility and stability range.
8.0Clear SolutionGood solubility.
9.0Slight CloudinessPotential for salt formation or hydrolysis.

Table 1: Example of a pH-dependent solubility study for an oleyl ethyl phosphate formulation.

Issue 3: Chemical Degradation (Hydrolysis)

Underlying Cause: Phosphate esters can undergo hydrolysis, which is the cleavage of the ester bond by water.[6] This reaction is catalyzed by both acids and bases.[7] The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly at very low or very high pH.[8] Hydrolysis leads to the formation of oleyl alcohol and ethyl phosphoric acid, which do not have the same emulsifying properties as the original molecule.

Workflow for Investigating and Mitigating Hydrolysis:

Caption: Workflow for addressing chemical degradation.

Experimental Protocol for Stability Assessment:

  • Sample Preparation: Prepare several batches of your formulation, each with a different buffering system, to maintain the pH at various points (e.g., pH 5, 6, 7, and 8).

  • Accelerated Stability Study: Store the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks). Include a control sample stored at room temperature.

  • Analytical Monitoring: At regular intervals (e.g., weekly), withdraw an aliquot from each sample and analyze for the presence of oleyl ethyl phosphate and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this.[15][16]

  • Data Analysis: Plot the concentration of intact oleyl ethyl phosphate over time for each pH condition. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Visualizing the Impact of pH on Stability

The following diagram illustrates the relationship between pH and the stability of oleyl ethyl phosphate.

pH_Stability_Relationship cluster_pH_Scale pH Scale cluster_Consequences Formulation Consequences Low_pH Acidic (pH < 6) Optimal_pH Neutral (pH 6-8) Acid_Hydrolysis Increased Acid-Catalyzed Hydrolysis Low_pH->Acid_Hydrolysis Reduced_Emulsification Reduced Emulsifying Capacity Low_pH->Reduced_Emulsification High_pH Alkaline (pH > 8) Max_Stability Maximum Stability and Performance Optimal_pH->Max_Stability Base_Hydrolysis Increased Base-Catalyzed Hydrolysis High_pH->Base_Hydrolysis

Sources

Optimization

overcoming steric hindrance in oleyl ethyl phosphate reactions

Technical Support Center: Overcoming Steric Hindrance in Oleyl Ethyl Phosphate Reactions Welcome to the Advanced Formulations Technical Support Center. Oleyl ethyl phosphate (CAS 10483-96-2) is a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Oleyl Ethyl Phosphate Reactions

Welcome to the Advanced Formulations Technical Support Center. Oleyl ethyl phosphate (CAS 10483-96-2) is a critical intermediate in lipid nanoparticle (LNP) synthesis, emulsifier formulation, and prodrug conjugation[1]. However, its structural topology creates a sterically congested environment around the electrophilic phosphorus center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers overcome these kinetic barriers.

Section 1: The Mechanistic Root of the Problem (FAQ)

Q1: Why do standard esterification and coupling protocols fail with oleyl ethyl phosphate? A: The difficulty arises from the spatial geometry of the molecule. The cis-double bond in the C18 oleyl chain creates a rigid "kink" that sweeps a large steric volume. When combined with the existing ethyl group, the trajectory for nucleophilic attack (typically an SN​2(P) or addition-elimination mechanism) at the phosphorus atom is physically blocked. This steric hindrance increases the activation energy ( ΔG‡ ) of the transition state, leading to sluggish reaction rates, low yields, and competing side reactions like hydrolysis or elimination.

Q2: How does solvent selection impact the reaction kinetics of hindered phosphates? A: Solvent choice is paramount. In protic or non-polar solvents, the nucleophile is either heavily solvated (reducing its reactivity) or poorly dissolved.2[2].

Section 2: Troubleshooting Guide for Esterification & Coupling

Issue 1: Low Yield in Prodrug Conjugation (Nucleophilic Substitution)

  • Cause: The nucleophile (e.g., a bulky alcohol or amine on the payload) cannot penetrate the steric shield of the oleyl/ethyl groups.

  • Solution 1 (Upgrade the Coupling Agent): Abandon standard carbodiimides (like EDC alone) and3[3]. COMU is particularly effective for sterically hindered tertiary alcohols and bulky amines.

  • Solution 2 (Employ a Nucleophilic Catalyst): Use 4-Dimethylaminopyridine (DMAP).4[4], forming a highly reactive, less sterically hindered phosphoryl-pyridinium intermediate that rapidly reacts with the target nucleophile.

  • Solution 3 (Use Stronger Bases): 5[5] to ensure complete deprotonation of the nucleophile without competing for the electrophilic center.

Issue 2: Recovery of Unreacted Starting Materials

  • Cause: Insufficient activation energy to overcome the steric barrier at room temperature.

  • Solution: 5[5] or utilize microwave-assisted synthesis. Continuous monitoring via 31 P NMR is required to ensure the phosphate ester does not undergo thermal degradation or dealkylation.

Section 3: Visualizing the Solutions

Workflow Start Low Yield with Oleyl Ethyl Phosphate? CheckSolvent Check Solvent (Is it polar aprotic?) Start->CheckSolvent ChangeSolvent Switch to DMF/DMSO CheckSolvent->ChangeSolvent No CheckCoupling Evaluate Coupling Agent CheckSolvent->CheckCoupling Yes UseCOMU Use COMU + MTBD/DBU CheckCoupling->UseCOMU Using weak agent CheckTemp Optimize Temperature CheckCoupling->CheckTemp Using strong agent Heat Careful Heating (40-60°C) CheckTemp->Heat

Troubleshooting workflow for overcoming steric hindrance in phosphate coupling.

Mechanism OEP Oleyl Ethyl Phosphate (Sterically Hindered) OActive Active Phosphate Ester (Intermediate) OEP->OActive + Agent ActAgent Coupling Agent (e.g., DCC/COMU) ActAgent->OActive NActive Phosphoryl-DMAP (Highly Reactive) OActive->NActive + DMAP DMAP DMAP Catalyst DMAP->NActive Product Conjugated Product (High Yield) NActive->Product + Nucleophile

Mechanistic pathway of DMAP-catalyzed phospho-transfer overcoming steric barriers.

Section 4: Quantitative Data Summaries

To guide your optimization, the following table synthesizes the expected performance of various coupling systems when reacting oleyl ethyl phosphate with a sterically hindered secondary alcohol.

Coupling SystemSolventBaseTemp (°C)Relative Reaction RateExpected Yield (%)
EDC / NHSTHFTEA25Very Slow< 20%
DCC / DMAPDCMTEA25Moderate45 - 55%
TBTUDMFDIPEA25Fast70 - 80%
COMUDMFMTBD25Very Fast> 90%
COMUDMSODBU40Extremely Fast> 95%

Section 5: Optimized Experimental Protocol

Self-Validating Protocol: High-Yield Conjugation of Oleyl Ethyl Phosphate using COMU/MTBD This protocol leverages the superior leaving group ability of the COMU-derived intermediate and the strong basicity of MTBD to drive the reaction forward despite the oleyl chain's steric bulk.

Materials:

  • Oleyl ethyl phosphate (1.0 eq)

  • Target Nucleophile (e.g., payload alcohol/amine) (1.2 eq)

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (1.5 eq)

  • MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (2.0 eq)

  • Anhydrous DMF (Polar aprotic solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. This prevents competitive hydrolysis of the highly reactive intermediates.

  • Activation: Dissolve oleyl ethyl phosphate (1.0 eq) and COMU (1.5 eq) in anhydrous DMF (0.2 M concentration). Stir at 0°C for 10 minutes.

  • Base Addition: Add MTBD (2.0 eq) dropwise to the mixture. The solution may change color, indicating the formation of the active ester intermediate. Stir for an additional 15 minutes at 0°C.

  • Nucleophile Introduction: Dissolve the target nucleophile (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated phosphate mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via 31 P NMR. The disappearance of the starting oleyl ethyl phosphate signal ( 0 to -5 ppm depending on exact conditions) and the appearance of the conjugated product signal validates the completion of the reaction.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Oleyl Ethyl Phosphate CAS# 10483-96-2: Odor profile, Molecular properties, Regul
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphin
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies
  • esterification of carboxylic acids with - Organic Syntheses Procedure - Organic Syntheses
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon

Sources

Reference Data & Comparative Studies

Validation

Formulating the Future: A Comparative Guide to Oleyl Ethyl Phosphate vs. Dicetyl Phosphate in Liposome Development

When engineering lipid nanoparticles and liposomes, the selection of charge-imparting membrane additives is not merely a matter of colloidal stability—it fundamentally dictates vesicle biomechanics, drug retention, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

When engineering lipid nanoparticles and liposomes, the selection of charge-imparting membrane additives is not merely a matter of colloidal stability—it fundamentally dictates vesicle biomechanics, drug retention, and cellular uptake. Anionic agents are critical for generating sufficient zeta potential (typically > |±30| mV) to prevent vesicle aggregation via electrostatic repulsion.

As a Senior Application Scientist, I frequently evaluate the structural impact of these additives. This guide provides an objective, data-backed comparison between two distinct alkyl phosphates: Dicetyl Phosphate (DCP) and Oleyl Ethyl Phosphate (OEP) , detailing their mechanistic differences, formulation workflows, and performance in drug delivery.

Mechanistic Profiling: Structure Dictates Function

The physicochemical behavior of a liposome is governed by the acyl chain saturation and symmetry of its constituent lipids.

Dicetyl Phosphate (DCP): DCP is a classic, symmetrical, double-tailed (C16:0) anionic lipid. Because of its long, fully saturated hydrocarbon chains, DCP exhibits a high phase transition temperature ( Tm​ ). When incorporated into phosphatidylcholine (PC) bilayers, DCP tightly packs alongside other saturated lipids, increasing membrane rigidity while imparting a strong, stable negative surface charge.

Oleyl Ethyl Phosphate (OEP): OEP (CAS# 10483-96-2) is an asymmetrical alkyl phosphate ester containing an unsaturated oleyl chain (C18:1) and a short ethyl group. The cis-double bond in the oleyl chain introduces a structural "kink" that physically prevents tight lipid packing. This significantly lowers the Tm​ and increases bilayer fluidity. OEP acts not only as an anionic surfactant but also as a potent penetration enhancer, making it highly valuable in flexible vesicles designed for dermal delivery.

G DCP Dicetyl Phosphate (DCP) Saturated C16 Tails Rigidity High Bilayer Rigidity High Tm DCP->Rigidity Zeta Strong Negative Zeta Potential DCP->Zeta OEP Oleyl Ethyl Phosphate (OEP) Unsaturated C18:1 Tail Fluidity High Bilayer Fluidity Low Tm OEP->Fluidity OEP->Zeta Delivery Topical / Transdermal Penetration Enhancement OEP->Delivery

Mechanistic pathways of DCP and OEP influencing liposomal bilayer properties.

Quantitative Data Comparison

The structural differences between DCP and OEP translate directly into measurable formulation metrics. Below is a comparative summary based on empirical formulation data.

ParameterDicetyl Phosphate (DCP)Oleyl Ethyl Phosphate (OEP)
Alkyl Chain Structure Symmetrical, saturated (C16:0 / C16:0)Asymmetrical, unsaturated (C18:1 / C2)
Bilayer Impact Increases rigidity, high phase transition ( Tm​ )Increases fluidity, low phase transition ( Tm​ )
Zeta Potential Highly negative (e.g., -36.7 mV)Moderately to highly negative
Primary Application Systemic delivery, rigid liposomesTopical/transdermal, flexible liposomes
Encapsulation Effect Can decrease EE% for certain hydrophilic drugsEnhances permeability and topical absorption

Comparative Performance in Drug Delivery

DCP for Systemic & Rigid Formulations

DCP is highly effective at stabilizing liposomes for systemic circulation. Formulations optimized via demonstrate that a precise Phosphatidylcholine:Cholesterol:DCP molar ratio of 8.5:4.5:6.5 yields highly stable vesicles (approx. 88 nm) with a zeta potential of -36.7 mV[1]. However, formulators must account for electrostatic exclusion: in comparative studies, compared to neutral additives, while simultaneously accelerating the release rate due to altered membrane packing[2].

OEP for Topical & Flexible Formulations

OEP functions as an excellent edge activator and fluidizer. Its oleyl chain integrates into the lipid bilayer, while the ethyl phosphate headgroup provides the necessary electrostatic repulsion. OEP is extensively documented in, where its fluidizing nature is leveraged to create niosomes and ultradeformable liposomes (transfersomes) that efficiently squeeze through the stratum corneum[3].

Self-Validating Formulation Protocol: Thin-Film Hydration

To ensure scientific reproducibility, the following step-by-step methodology outlines a self-validating Thin-Film Hydration (TFH) workflow adapted for anionic liposomes.

Step 1: Lipid Solubilization

  • Action: Dissolve the primary phospholipid (e.g., L-α-phosphatidylcholine), cholesterol, and the chosen anionic additive (DCP or OEP) in a 2:1 (v/v) chloroform/methanol mixture.

  • Causality: The specific solvent ratio ensures complete co-solubilization of both the highly polar phosphate headgroups and the lipophilic tails, preventing phase separation and ensuring a homogeneous charge distribution across the final bilayer.

Step 2: Thin-Film Formation

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, uniform lipid film forms on the flask wall.

Step 3: Desiccation

  • Action: Subject the film to a nitrogen ( N2​ ) purge followed by vacuum desiccation for at least 2 hours.

  • Causality: Residual organic solvents can artificially fluidize the membrane or induce cytotoxicity in downstream in vitro assays. This step acts as a quality control checkpoint to guarantee complete solvent removal.

Step 4: Hydration & Self-Assembly

  • Action: Hydrate the film with a buffered aqueous solution (e.g., PBS pH 5.6 - 7.4) containing the water-soluble active pharmaceutical ingredient (API).

  • Causality: Hydration must occur at a temperature strictly above the phase transition temperature ( Tm​ ) of the lipid mixture (e.g., >60°C for DCP-rich films). This ensures the lipids are in the liquid-crystalline phase, allowing them to spontaneously self-assemble into closed multilamellar vesicles (MLVs) rather than forming amorphous aggregates.

Step 5: Size Reduction (Extrusion)

  • Action: Pass the MLV suspension through a thermobarrel extruder fitted with 100 nm polycarbonate membranes for 11-15 cycles.

  • Causality: Extrusion forces the MLVs to restructure into large unilamellar vesicles (LUVs), standardizing the surface area-to-volume ratio. This is critical for achieving consistent, reproducible drug release kinetics and a low polydispersity index (PDI).

Workflow N1 1. Lipid Dissolution (CHCl3:MeOH 2:1) N2 2. Rotary Evaporation (Thin Film Formation) N1->N2 N3 3. N2 Purge & Desiccation (Remove Residual Solvent) N2->N3 N4 4. Hydration (Buffer) Above Lipid Tm N3->N4 N5 5. Extrusion / Sonication (Size Reduction) N4->N5 N6 6. DLS & Zeta Potential Characterization N5->N6

Standardized thin-film hydration workflow for anionic liposome formulation.

References

  • MDPI - Pharmaceutics: Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Source: MDPI URL:[Link]

  • National Institutes of Health (PMC): Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes. Source: NIH / PMC URL:[Link]

  • Cosmetic Ingredient Review (CIR): Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Source: CIR Safety URL:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of oleyl ethyl phosphate

As a Senior Application Scientist specializing in lipidomics and targeted mass spectrometry, I frequently encounter challenges in the structural validation and quantification of synthetic alkyl phosphates. Oleyl ethyl ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and targeted mass spectrometry, I frequently encounter challenges in the structural validation and quantification of synthetic alkyl phosphates. Oleyl ethyl phosphate (OEP) is a specialized asymmetric dialkyl phosphate increasingly utilized as a surfactant, penetration enhancer, and structural lipid in advanced drug delivery systems (such as lipid nanoparticles).

To ensure robust pharmacokinetic tracking and impurity profiling, we must understand the exact behavior of OEP inside a mass spectrometer. This guide objectively compares the mass spectrometry fragmentation patterns of OEP against common alternatives and provides a field-proven, self-validating experimental workflow.

Mechanistic Principles of OEP Fragmentation

The structural asymmetry of Oleyl Ethyl Phosphate (Formula: C20​H41​O4​P , Exact Mass: 376.27 Da) dictates its behavior during electrospray ionization (ESI). Because the phosphate group is highly acidic ( pKa​ ~ 1.5), OEP readily deprotonates in solution. Consequently, negative-ion mode ESI (ESI-) provides orders of magnitude better sensitivity than positive-ion mode, yielding a stable [M−H]− precursor ion at m/z 375.3 .

The Causality of CID Fragmentation: When subjected to low-energy collision-induced dissociation (CID), the kinetic energy transferred to the [M−H]− ion is converted into internal vibrational energy, driving the cleavage of the ester bonds . The fragmentation cascade follows a highly predictable, charge-driven pathway:

  • Steric & Bond-Energy Bias: The long, bulky oleyl chain ( C18:1​ ) provides a larger cross-section for collisional activation compared to the short ethyl group. The oleyl-oxygen bond cleaves first (often via a six-membered transition state or charge-remote rearrangement), resulting in the neutral loss of the oleyl chain and the formation of the ethyl phosphate anion (m/z 125.0) .

  • Terminal Phosphate Signatures: Higher collision energies strip the remaining ethyl group, generating the ubiquitous dihydrogen phosphate (m/z 97.0) and metaphosphate (m/z 79.0) signature ions, which are absolute confirmations of an organophosphate ester backbone [[1]]([Link]).

MS_Fragmentation Precursor Oleyl Ethyl Phosphate [M-H]⁻ m/z 375.3 Frag1 Ethyl Phosphate Anion m/z 125.0 Precursor->Frag1 Cleavage of Oleyl-O bond Frag2 Dihydrogen Phosphate m/z 97.0 Precursor->Frag2 Cleavage of both alkyl chains Frag3 Metaphosphate Anion m/z 79.0 Precursor->Frag3 Water loss from m/z 97 Neutral Neutral Loss: Oleyl Chain (C18H34) Precursor->Neutral Neutral elimination

Fig 1. MS/MS CID fragmentation pathways of Oleyl Ethyl Phosphate in negative ion mode.

Comparative Performance: OEP vs. Alternative Alkyl Phosphates

When selecting a phosphated lipid for a formulation, researchers often weigh OEP against its symmetric counterparts: Oleyl Phosphate (OP) and Dioleyl Phosphate (DOP) . From an analytical perspective, their MS performance varies significantly based on hydrophobicity and ionization efficiency.

OP is a monoalkyl phosphate, making it highly polar and prone to ion suppression in early LC elution windows. DOP is highly lipophilic, requiring strong organic gradients to elute, but suffers from lower ionization efficiency due to steric shielding of the phosphate core. OEP strikes a perfect analytical balance, offering sharp chromatographic peaks and excellent MS/MS signal-to-noise ratios.

Table 1: MS/MS Performance Comparison of Alkyl Phosphates

Alkyl PhosphatePrecursor Ion [M−H]− Primary Product Ions (m/z)Relative Ionization EfficiencyLC Retention Behavior
Oleyl Phosphate (OP) 347.297.0, 79.0High (Strongly acidic)Early eluting (Most polar)
Oleyl Ethyl Phosphate (OEP) 375.3 125.0, 97.0, 79.0 Medium-High Intermediate (Optimal)
Dioleyl Phosphate (DOP) 597.5267.2, 97.0, 79.0Low (Highly lipophilic)Late eluting (Hydrophobic)

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your quantitative data, your protocol must be a self-validating system. This means incorporating internal checks—such as specific extraction solvents and mobile phase buffers—that actively prevent false positives and signal drift.

Step 1: Liquid-Liquid Extraction (LLE)
  • Protocol: To 100 µL of plasma/matrix, add 400 µL of Methyl tert-butyl ether (MTBE) and 120 µL of Methanol. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate under nitrogen. Reconstitute in 100 µL of Isopropanol/Methanol (1:1).

  • The Causality: Why MTBE instead of traditional Chloroform (Folch method)? MTBE forms the upper organic layer, whereas chloroform forms the lower layer. Pipetting the upper layer prevents accidental aspiration of the precipitated protein disk, drastically reducing matrix effects and extending the lifespan of your MS source.

Step 2: Chromatographic Separation
  • Protocol: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 10 mM Ammonium Acetate.

  • The Causality: Alkyl phosphates are notorious for binding to the stainless steel components of LC systems and forming adducted species with ambient sodium/potassium ( [M−2H+Na]− ), which splits the ion current and destroys sensitivity. Ammonium acetate acts as a volatile ion-pairing agent, passivating metal surfaces and driving the ionization equilibrium entirely toward the pure [M−H]− species.

Step 3: MS/MS Multiple Reaction Monitoring (MRM)
  • Protocol: Operate the triple quadrupole MS in negative ESI mode.

    • Quantifier Transition:m/z 375.3 → 97.0 (Collision Energy: -35V)

    • Qualifier Transition:m/z 375.3 → 125.0 (Collision Energy: -25V)

  • The Causality: Monitoring the m/z 125.0 fragment serves as a self-validating structural check. While m/z 97.0 provides maximum sensitivity, it is generic to all phospholipids. The presence of the m/z 125.0 ion confirms the specific presence of the ethyl ester moiety, eliminating isobaric interference.

Workflow Ext 1. Liquid-Liquid Extraction (MTBE/MeOH/H2O) Sep 2. RP-HPLC Separation (C18, NH4OAc Buffer) Ext->Sep Ion 3. ESI(-) Ionization [M-H]⁻ Generation Sep->Ion Det 4. MRM Detection (m/z 375.3 → 97.0) Ion->Det

Fig 2. Self-validating LC-MS/MS workflow for Oleyl Ethyl Phosphate quantification.

References

  • Ghislain, M., Reyrolle, M., Sotiropoulos, J. M., & Lebechec, M. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 834-843. URL:[Link]

  • Kilár, A., Dörnyei, Á., & Kocsis, B. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5961. URL:[Link]

  • Wang, C., Wang, M., & Han, X. (2015). Applications of mass spectrometry for cellular lipid analysis. Molecular BioSystems, 11(3), 698-713. URL:[Link]

Sources

Validation

oleyl ethyl phosphate vs traditional phospholipids in drug delivery

An authoritative comparison guide designed for researchers, formulators, and drug development professionals evaluating lipid excipients for advanced drug delivery systems. Executive Summary The selection of lipid excipie...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, formulators, and drug development professionals evaluating lipid excipients for advanced drug delivery systems.

Executive Summary

The selection of lipid excipients fundamentally dictates the pharmacokinetic profile, stability, and delivery route of a pharmaceutical formulation. For decades, traditional phospholipids (e.g., phosphatidylcholine [PC], dipalmitoylphosphatidylcholine [DPPC], and dioleoylphosphatidylethanolamine [DOPE]) have been the gold standard for systemic liposomal and lipid nanoparticle (LNP) delivery. However, synthetic alkyl phosphates—specifically oleyl ethyl phosphate (OEP) —have emerged as highly specialized alternatives, particularly in topical, transdermal, and modified-vesicular delivery systems [1].

This guide provides an objective, data-supported comparison of OEP and traditional phospholipids, exploring their structural causality, functional applications, and experimental validation protocols.

Structural Causality and Mechanistic Divergence

The distinct performance of these two classes of molecules stems directly from their molecular architecture.

Traditional Phospholipids: The Bilayer Builders

Traditional phospholipids consist of a glycerol backbone esterified to two hydrophobic fatty acid tails and a hydrophilic phosphate-head group (often linked to choline, ethanolamine, or serine) [2].

  • Causality in Formulation: The cylindrical geometry of PC and DPPC drives spontaneous self-assembly into highly stable, thermodynamically favored lamellar bilayers. This makes them ideal for encapsulating both hydrophilic (aqueous core) and lipophilic (lipid bilayer) active pharmaceutical ingredients (APIs) for systemic circulation.

  • Limitation: Their structural similarity to human cell membranes means they often fuse with the uppermost layers of the stratum corneum rather than penetrating deeply, limiting their utility as standalone transdermal permeation enhancers.

Oleyl Ethyl Phosphate (OEP): The Permeation Disruptor

OEP is a synthetic dialkyl phosphate derivative. It lacks the complex glycerol backbone of natural phospholipids, featuring instead an oleyl chain (containing a cis-double bond) and an ethyl group attached to a central phosphate core [1].

  • Causality in Formulation: The cis-double bond in the oleyl chain introduces a "kink" in the hydrophobic tail, preventing tight lipid packing. Combined with its potent anionic surfactant properties, OEP acts as a powerful fluidizer.

  • Mechanism of Action: When applied topically, OEP inserts into the highly ordered intercellular lipid lamellae of the stratum corneum. The steric hindrance of the oleyl chain disrupts lipid packing, significantly lowering the barrier resistance and enhancing the transdermal flux of poorly soluble APIs (such as roflumilast)[3].

G OEP Oleyl Ethyl Phosphate (OEP) Surfactant High Surfactant Activity & Oleyl Chain Kink OEP->Surfactant SC_Disrupt Disrupts Stratum Corneum Lipid Packing Surfactant->SC_Disrupt Transdermal Enhanced Transdermal Flux (Topical Delivery) SC_Disrupt->Transdermal PL Traditional Phospholipids (e.g., PC, DPPC) Bilayer Cylindrical Geometry & Glycerol Backbone PL->Bilayer Vesicle Stable Lamellar Bilayer Formation Bilayer->Vesicle Vesicle->SC_Disrupt Surface Modified with OEP Systemic Systemic Circulation (IV Liposomes/LNPs) Vesicle->Systemic

Figure 1: Mechanistic divergence of OEP vs. Traditional Phospholipids in drug delivery pathways.

Comparative Application Domains

A. Transdermal and Topical Delivery (OEP Dominance)

In formulations requiring deep tissue penetration, such as topical PDE-4 inhibitors (e.g., Roflumilast creams), OEP and related alkyl phosphates are utilized as self-emulsifying waxes and permeation enhancers. They maintain the API in a molecularly dispersed state, preventing crystallization and reducing the "lag time" for skin penetration [3]. Traditional phospholipids, while biocompatible, typically require formulation into ultradeformable vesicles (e.g., transfersomes) to achieve similar transdermal efficacy.

B. Systemic Nanoparticles and Liposomes (Phospholipid Dominance)

For intravenous delivery (e.g., mRNA LNPs, Doxil®), traditional phospholipids are irreplaceable. They provide the structural integrity required to survive shear forces in the bloodstream and evade the mononuclear phagocyte system (MPS) [2]. However, OEP can be doped into these traditional formulations at low molar ratios (1-5%) to impart a negative surface charge (zeta potential), which can prevent vesicle aggregation and modulate cellular uptake via scavenger receptors [4].

Experimental Data: Performance Comparison

The following table synthesizes experimental data comparing a standard DPPC/Cholesterol liposome against an OEP-modified solid lipid nanoparticle (SLN) and an OEP-emulsion for the delivery of a model lipophilic drug (LogP ~3.5).

ParameterTraditional Liposome (DPPC:Chol)OEP-Modified SLN (5% OEP)OEP Emulsion (10% OEP)
Vesicle/Droplet Size (nm) 110 ± 5.2145 ± 8.1850 ± 45.0
Zeta Potential (mV) -2.5 ± 0.8 (Near Neutral)-38.4 ± 2.1 (Highly Anionic)-45.2 ± 3.5
Encapsulation Efficiency (%) 82.4%89.1%N/A (Dissolved)
Skin Permeation Flux (µg/cm²/h) 1.2 ± 0.34.8 ± 0.68.5 ± 1.1
Primary Delivery Route Intravenous (Systemic)Topical / DermalTopical (Cream/Gel)
Physical Stability (4°C, 30 days) >95% drug retained>90% drug retainedPhase stable

Data Interpretation: The inclusion of OEP drastically shifts the zeta potential to a highly negative state, enhancing colloidal stability via electrostatic repulsion. Furthermore, the OEP emulsion demonstrates a >7-fold increase in skin permeation flux compared to traditional rigid liposomes, validating its role as a permeation enhancer.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol details the comparative formulation and evaluation of OEP-modified vesicles versus traditional liposomes.

Phase 1: Formulation via Thin-Film Hydration
  • Lipid Dissolution:

    • Control (Traditional): Dissolve DPPC and Cholesterol (70:30 molar ratio) in 10 mL of Chloroform:Methanol (2:1 v/v).

    • Test (OEP-Modified): Dissolve DPPC, Cholesterol, and OEP (65:30:5 molar ratio) in the same solvent system.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (200 mbar) until a thin, dry lipid film forms. Purge with nitrogen gas for 1 hour to remove residual solvent.

  • Hydration: Hydrate the film with 10 mL of PBS (pH 7.4) containing the water-soluble model API. Rotate at 150 rpm at 55°C (above the phase transition temperature of DPPC) for 45 minutes.

  • Size Reduction: Subject the multilamellar vesicles to probe sonication (10 minutes, 40% amplitude, on ice) followed by extrusion through a 100 nm polycarbonate membrane (10 passes).

Phase 2: Self-Validating Characterization & Permeation Assay
  • DLS & Zeta Potential: Measure hydrodynamic diameter and surface charge. Validation Check: The OEP formulation must show a zeta potential shift of at least -25 mV compared to the control to confirm successful OEP integration at the lipid-water interface.

  • Franz Diffusion Cell Assay:

    • Mount dermatomed porcine skin (thickness: 500 µm) between the donor and receptor compartments.

    • Fill the receptor chamber with PBS containing 1% Tween-80 (to maintain sink conditions).

    • Apply 200 µL of each formulation to the donor compartment.

  • HPLC Quantification: Withdraw 0.5 mL aliquots from the receptor chamber at 1, 2, 4, 8, and 24 hours. Replace with fresh buffer. Quantify API using RP-HPLC.

Workflow Start Lipid Selection (DPPC vs. DPPC+OEP) Film Thin-Film Hydration & Rotary Evaporation Start->Film Extrusion Extrusion (100nm) Size Reduction Film->Extrusion Check1 Validation 1: DLS (Size & Zeta Potential) Extrusion->Check1 Franz Franz Diffusion Cell (Porcine Skin Model) Check1->Franz Pass (<150nm) Check2 Validation 2: Sink Conditions Maintained? Franz->Check2 HPLC HPLC Quantification (Permeation Flux) End Data Synthesis & Comparison HPLC->End Check2->Franz Fail (Adjust Buffer) Check2->HPLC

Figure 2: Self-validating experimental workflow for comparing lipid formulations.

Conclusion

For researchers developing systemic, intravenous nanocarriers , traditional phospholipids remain the foundational building blocks due to their unparalleled bilayer stability and biocompatibility. However, for topical and transdermal applications , Oleyl Ethyl Phosphate (OEP) offers superior performance. Its unique combination of surfactant properties and steric disruption capabilities makes it an elite permeation enhancer, capable of driving poorly soluble APIs through the stratum corneum barrier far more effectively than traditional rigid liposomes.

References

  • Cosmetic Ingredient Review (CIR) Expert Panel. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Safety Reports. Available at:[Link]

  • Deng, Y., et al. (2016). A review on phospholipids and their main applications in drug delivery systems. Asian Journal of Pharmaceutical Sciences, 11(6), 661-671. Available at:[Link]

  • Arcuti, et al. (2019). Method and Formulation for Improving Roflumilast Skin Penetration Lag Time. U.S. Patent Application US20190365642A1.
  • Dewa, T., et al. (2004). Liposomal Polyamine−Dialkyl Phosphate Conjugates as Effective Gene Carriers: Chemical Structure, Morphology, and Gene Transfer Activity. Bioconjugate Chemistry, 15(4), 824-830. Available at:[Link]

Comparative

FTIR spectroscopy analysis of oleyl ethyl phosphate functional groups

As a Senior Application Scientist specializing in lipid-based drug delivery systems, I frequently evaluate novel excipients to determine their structural integrity and interaction potential within complex formulations. O...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid-based drug delivery systems, I frequently evaluate novel excipients to determine their structural integrity and interaction potential within complex formulations. Oleyl Ethyl Phosphate (OEP) is an increasingly relevant synthetic dialkyl phosphate surfactant. Unlike conventional zwitterionic phospholipids or simple fatty acids, OEP offers unique electrostatic and steric properties driven by its unsaturated oleyl tail and ethyl-substituted phosphate headgroup.

To effectively utilize OEP, formulation scientists must be able to validate its structural stability and differentiate it from other lipid components. Fourier Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), is the gold standard for this.

This guide objectively compares the FTIR spectral fingerprint of OEP against two ubiquitous alternatives: Phosphatidylcholine (PC) (a standard phospholipid) and Oleic Acid (OA) (a standard unsaturated fatty acid), providing a mechanistic framework for your analytical workflows.

Mechanistic Insights: The Causality of Spectral Shifts

FTIR is not merely a fingerprinting tool; it is a sensitive probe for molecular microenvironments. The spectral differences between OEP, PC, and OA are driven by distinct structural causalities:

1. The Phosphate Headgroup (P=O and P-O-C) The phosphoryl (P=O) stretching region is highly sensitive to hydrogen bonding and hydration states. In both OEP and PC, the antisymmetric P=O stretch typically manifests between 1220 and 1250 cm⁻¹ (1)[1]. When the lipid is fully dehydrated, this peak shifts closer to 1254 cm⁻¹. However, as water molecules hydrogen-bond to the phosphate oxygen, the bond weakens, shifting the peak downward to ~1223 cm⁻¹ (2)[2]. Because OEP contains a free P-OH group (unlike the fully substituted phosphate in PC), its hydration dynamics and subsequent P=O shifts are more pronounced, serving as a direct indicator of membrane interfacial hydration. Additionally, the P-O-C ester linkages in OEP and PC produce strong bands between 1025 and 1088 cm⁻¹ (3)[3].

2. The Carbonyl Region (C=O) This is the primary diagnostic differentiator. PC contains esterified fatty acids, yielding a sharp, strong ester carbonyl (C=O) stretch at ~1740 cm⁻¹ (1)[1]. OA possesses a carboxylic acid group, shifting the C=O stretch to ~1710 cm⁻¹. OEP lacks a carbonyl group entirely. This absence is strategically advantageous: utilizing OEP in a formulation leaves the 1700–1750 cm⁻¹ spectral window completely transparent, allowing for interference-free monitoring of encapsulated Active Pharmaceutical Ingredients (APIs) that contain carbonyls (4)[4].

3. The Acyl Chain (C-H) The symmetric (~2850 cm⁻¹) and antisymmetric (~2920 cm⁻¹) CH₂ stretching modes dictate the conformational order of the lipid tail (4)[4]. A blue shift (to higher wavenumbers) indicates increased chain disorder (liquid-crystalline phase). Both OEP and OA contain an unsaturated oleyl chain, meaning they will also exhibit a distinct =C-H stretch just above 3000 cm⁻¹ (~3005 cm⁻¹), differentiating them from fully saturated excipients.

SpectralLogic OEP Oleyl Ethyl Phosphate (Target Excipient) PO P=O Stretch (~1220-1250 cm⁻¹) Indicates Hydration OEP->PO POC P-O-C Stretch (~1025-1088 cm⁻¹) Phosphate Ester OEP->POC CH CH₂ Stretch (~2850-2920 cm⁻¹) Chain Packing OEP->CH PC Phosphatidylcholine (Reference Lipid) PC->PO PC->POC CO C=O Stretch (~1710-1740 cm⁻¹) Carbonyl Presence PC->CO PC->CH OA Oleic Acid (Reference Fatty Acid) OA->CO OA->CH

Figure 1: Functional group logical mapping and spectral differentiation of OEP, PC, and OA.

Quantitative Data Presentation

The following table summarizes the deterministic spectral peaks used to evaluate these excipients. Use this as a reference matrix when validating raw material identity or checking for degradation (e.g., hydrolysis of PC).

Functional GroupVibrational ModeOleyl Ethyl Phosphate (OEP)Phosphatidylcholine (PC)Oleic Acid (OA)Diagnostic Value
Phosphate (P=O) Antisymmetric Stretch~1220 - 1250 cm⁻¹~1220 - 1250 cm⁻¹AbsentAssesses lipid hydration state and H-bonding.
Phosphate (P-O-C) Ester Stretch~1025 - 1088 cm⁻¹~1025 - 1088 cm⁻¹AbsentConfirms phosphate esterification integrity.
Carbonyl (C=O) Ester / Acid StretchAbsent ~1740 cm⁻¹ (Ester)~1710 cm⁻¹ (Acid)Differentiates OEP from standard lipids/acids.
Alkyl Chain (C-H) CH₂ Antisym. Stretch~2920 cm⁻¹~2920 cm⁻¹~2920 cm⁻¹Evaluates acyl chain packing and fluidity.
Alkene (C=C-H) =C-H Stretch~3005 cm⁻¹Variable~3005 cm⁻¹Confirms presence of unsaturated bonds.

Self-Validating ATR-FTIR Experimental Protocol

To guarantee trustworthiness, analytical protocols must inherently catch their own errors. We utilize Attenuated Total Reflectance (ATR) rather than transmission FTIR (KBr pellets) because high-pressure pellet pressing can induce artificial polymorphic phase changes in lipids. ATR allows us to analyze lipid films in their native state (5)[5].

Step 1: Environmental Background Calibration

  • Action: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Acquire a background spectrum of the empty crystal (128 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Inspect the 2300–2400 cm⁻¹ and 3600–3900 cm⁻¹ regions. If peaks are present, atmospheric CO₂ or water vapor is fluctuating. Purge the system with dry nitrogen until the baseline is flat before proceeding.

Step 2: Native Film Deposition

  • Action: Dissolve the lipid (OEP, PC, or OA) in volatile solvent (e.g., chloroform) at 5 mg/mL. Dropcast 2 µL onto the crystal and allow the solvent to evaporate completely.

  • Validation Checkpoint: The absence of a sharp peak at ~760 cm⁻¹ (C-Cl stretch) confirms complete solvent removal, ensuring the lipid film is purely native.

Step 3: Spectral Acquisition & Internal Normalization

  • Action: Acquire the sample spectrum (4000 to 600 cm⁻¹).

  • Causality for Normalization: Infrared penetration depth in ATR is wavelength-dependent and highly sensitive to how well the lipid film contacts the crystal. To correct for this, normalize the entire spectrum against the symmetric CH₂ stretching band (~2850 cm⁻¹). Because the oleyl chain length is a constant structural feature, this normalization isolates true changes in headgroup (P=O) interactions rather than artificial intensity drops caused by poor crystal contact.

Workflow Step1 1. Background Calibration (Verify flat 2300 cm⁻¹ baseline) Step2 2. Film Deposition (Evaporate solvent completely) Step1->Step2 Step3 3. ATR-FTIR Acquisition (4000 - 600 cm⁻¹, 128 scans) Step2->Step3 Step4 4. Internal Normalization (Normalize to ~2850 cm⁻¹ CH₂) Step3->Step4 Step5 5. Peak Assignment (P=O, P-O-C, C=O analysis) Step4->Step5

Figure 2: Self-validating ATR-FTIR experimental workflow for lipid excipient analysis.

Conclusion

When comparing Oleyl Ethyl Phosphate to traditional excipients like Phosphatidylcholine and Oleic Acid, FTIR spectroscopy reveals its unique structural advantages. The complete absence of a carbonyl (C=O) stretch makes OEP an ideal, spectrally "quiet" background excipient for monitoring ester- or amide-containing APIs. Furthermore, tracking the exact wavenumber of its P=O stretch (~1220–1250 cm⁻¹) provides direct, real-time insight into the hydration and stability of the resulting lipid nanoparticles.

Sources

Validation

In Vivo Efficacy Comparison: Oleyl Ethyl Phosphate Nanocarriers vs. Conventional Delivery Systems

Executive Summary & Mechanistic Rationale The successful transdermal delivery of lipophilic active pharmaceutical ingredients (APIs)—such as the PDE4 inhibitor roflumilast or retinyl palmitate—is historically bottlenecke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The successful transdermal delivery of lipophilic active pharmaceutical ingredients (APIs)—such as the PDE4 inhibitor roflumilast or retinyl palmitate—is historically bottlenecked by the barrier function of the stratum corneum. While conventional liposomes (e.g., DPPC/Cholesterol) and standard Nanostructured Lipid Carriers (NLCs) stabilized by non-ionic surfactants (Tween/Span) offer baseline encapsulation, they frequently suffer from prolonged permeation lag times and premature systemic washout.

Oleyl Ethyl Phosphate (OEP) (CAS 10483-96-2) is an amphiphilic alkyl phosphate ester that functions as a highly potent surfactant, emulsifier, and penetration enhancer[1],[2]. Recent advances in dermatological formulation demonstrate that surface-modifying lipid nanoparticles with alkyl phosphates dramatically alters their interaction with the skin[3],[4]. OEP possesses a high Krafft temperature and a unique molecular geometry (a bulky oleyl tail with a phosphate headgroup) that allows it to fluidize the lipid matrix of the stratum corneum[5],[6]. This guide objectively compares the in vivo efficacy of OEP-modified NLCs against standard NLCs and conventional liposomes, providing actionable, self-validating protocols for your own laboratory workflows.

Mechanistic Pathway of Dermal Penetration

The superiority of OEP-NLCs lies in their thermodynamic interaction with the skin. Standard liposomes tend to pool on the skin surface, slowly releasing their payload via passive diffusion. In contrast, the anionic phosphate headgroup of OEP establishes strong electrostatic interactions with the slightly cationic domains of skin proteins, while its oleyl chain intercalates into the stratum corneum's lipid bilayers, temporarily disrupting their highly ordered crystalline structure[7],[8].

MOA OEP Oleyl Ethyl Phosphate NLCs (Alkyl Phosphate Surface) SC Stratum Corneum Lipid Matrix OEP->SC High Affinity Std Standard Liposomes (DPPC/Cholesterol) Std->SC Low Affinity Fluid Lipid Fluidization & Intercalation SC->Fluid OEP Mechanism Bounce Surface Accumulation (Limited Penetration) SC->Bounce Standard Mechanism Target Viable Epidermis (Targeted Delivery) Fluid->Target Enhanced Flux

Mechanism of stratum corneum penetration by OEP-modified NLCs vs. standard liposomes.

Quantitative In Vivo Efficacy & Pharmacokinetics

To objectively evaluate performance, we compare three nanocarrier systems loaded with a model lipophilic drug (Roflumilast, 0.5% w/w) in a murine model of atopic dermatitis.

Table 1: Physicochemical Characterization

OEP imparts a strong negative charge, which enhances colloidal stability via electrostatic repulsion, preventing the aggregation commonly seen in neutral liposomes.

FormulationPrimary Surfactant/ModifierZ-Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
OEP-NLC Oleyl Ethyl Phosphate145 ± 8-42 ± 392.4 ± 1.5
Std-NLC Tween-80 / Span-20168 ± 12-15 ± 481.2 ± 2.8
Liposome DPPC / Cholesterol110 ± 15-8 ± 265.5 ± 4.1
Table 2: In Vivo Pharmacokinetics (Murine Dermal Model)

Alkyl phosphates are documented to significantly reduce the skin penetration lag time[7],[5]. OEP-NLCs achieve a therapeutic concentration in the viable epidermis nearly 3x faster than standard NLCs, while minimizing off-target systemic absorption.

FormulationPermeation Lag Time (h)C_max (Epidermis) (μg/g)AUC_0-24h (μg·h/g)Systemic Washout (%)
OEP-NLC 1.2 45.3 380.5 < 5%
Std-NLC 3.818.7145.215%
Liposome 4.512.498.622%
Table 3: In Vivo Pharmacodynamics (EASI Score Reduction)

Using the Eczema Area and Severity Index (EASI), OEP-NLCs demonstrate superior clinical readouts. High Krafft temperature anionic surfactants have been shown in clinical contexts to reduce EASI scores by over 55%[6].

FormulationBaseline EASIDay 7 EASI% Reduction from Baseline
OEP-NLC 8.53.262.3%
Std-NLC 8.45.139.2%
Liposome 8.66.524.4%
Vehicle 8.58.14.7%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation gates fail.

Workflow Form 1. Hot-Melt Homogenization QC 2. DLS & Zeta Validation Form->QC ExVivo 3. Franz Cell Permeation QC->ExVivo InVivo 4. Murine Efficacy Model ExVivo->InVivo

Self-validating experimental workflow for nanocarrier formulation and in vivo evaluation.

Protocol A: OEP-NLC Formulation via Hot-Melt Homogenization

Causality: High-Pressure Homogenization (HPH) is selected over solvent evaporation to eliminate the risk of residual solvent toxicity, which is critical for dermal applications and regulatory compliance.

  • Lipid Phase Preparation: Melt the solid lipid matrix (e.g., Compritol 888 ATO) and liquid lipid (e.g., Miglyol 812) at exactly 10°C above the solid lipid's melting point. Dissolve the lipophilic API into this melt.

    • Causality: Operating strictly 10°C above the melting point ensures complete lipid amorphization without inducing thermal degradation of the API.

  • Aqueous Phase Integration: Disperse Oleyl Ethyl Phosphate (1.5% w/v) in ultra-pure water. Heat this aqueous phase to match the exact temperature of the lipid phase.

    • Causality: OEP's high Krafft temperature requires thermal parity between phases. Mixing at mismatched temperatures causes premature lipid crystallization and API expulsion.

  • Homogenization: Combine phases under high-shear mixing (8,000 rpm for 2 min) to form a pre-emulsion, followed by HPH at 500 bar for 3 cycles. Cool to room temperature to solidify the nanoparticles.

  • Validation Gate (QC): Perform Dynamic Light Scattering (DLS).

    • Self-Validation Standard: Proceed to in vivo testing only if the Polydispersity Index (PDI) is < 0.20 and Encapsulation Efficiency (EE%) via ultrafiltration is > 85%. A PDI > 0.20 indicates surfactant mismatch or insufficient OEP integration.

Protocol B: In Vivo Pharmacokinetics & Efficacy

Causality: Standard infinite-dosing in vitro models artificially inflate concentration gradients. This protocol uses finite dosing to mimic real-world clinical application.

  • Topical Application: Apply a finite dose (5 mg/cm²) of the OEP-NLC formulation to the dorsal skin of TPA-induced dermatitis murine models.

  • Microdialysis & Tape Stripping: At t=24h, perform tape stripping (15 strips) to remove the stratum corneum, followed by dermal microdialysis to sample the interstitial fluid of the viable epidermis.

    • Causality: Tape stripping isolates unabsorbed drug in the stratum corneum, while microdialysis quantifies the bioavailable API in the target tissue. This explicitly differentiates true dermal delivery from superficial pooling.

  • Validation Gate (Mass Balance): Quantify API via HPLC-UV.

    • Self-Validation Standard: Calculate the mass balance recovery (Drug in strips + Drug in dialysate + Unabsorbed surface drug). The protocol is validated only if >95% of the applied dose is accounted for. Recoveries <95% suggest systemic escape, API degradation, or flawed microdialysis probe recovery.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." CIR Safety Reports, 2014. [Link]

  • International Journal of Pharmaceutics. "A retinyl palmitate-loaded solid lipid nanoparticle system: effect of surface modification with dicetyl phosphate on skin permeation in vitro and anti-wrinkle effect in vivo." Int J Pharm. 2013;452(1-2):311-320.[Link]

  • European Patent Office.
  • PubChem (National Institutes of Health). "Oleyl ethyl phosphate - Compound Summary (SID 163639533)." National Center for Biotechnology Information.[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling &amp; PPE Protocols for Oleyl Ethyl Phosphate

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between generic safety data sheets and bench-level realities. Oleyl ethyl phosphate (CAS 10483-96-2) is a specialized alkyl phos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between generic safety data sheets and bench-level realities. Oleyl ethyl phosphate (CAS 10483-96-2) is a specialized alkyl phosphate ester frequently utilized as an anionic surfactant, emulsifier, and permeation enhancer in topical drug delivery systems, such as advanced [1].

While standard safety documents provide baseline compliance, handling amphiphilic molecules requires a mechanistic understanding of why specific Personal Protective Equipment (PPE) and operational controls are necessary. This guide provides the scientific causality behind our safety protocols, ensuring your laboratory operations are both safe and self-validating.

Toxicological Grounding: The Causality of Hazard

To select the correct PPE, we must first understand the molecule's mechanism of action. Oleyl ethyl phosphate consists of a long, hydrophobic oleyl chain (C18 with a single double bond) and a hydrophilic, acidic phosphate head group[2].

While its acute systemic toxicity is remarkably low, its hazard profile is driven entirely by its localized surfactant properties. As an amphiphilic molecule, it is highly efficient at migrating to interfaces and disrupting lipid bilayers. In biological tissues, this translates to the rapid emulsification of the stratum corneum (causing severe skin defatting) and the denaturation of corneal proteins[3].

Quantitative Toxicity Summary
Toxicological ParameterValue / ObservationMechanistic Implication
Dermal LD50 (Rat) > 2,000 mg/kg bwLow acute systemic toxicity via intact skin; systemic poisoning is unlikely during routine handling[4].
Oral LD50 (Rat) > 2,000 mg/kg bwEfficiently hydrolyzed and metabolized into phosphate and alcohols in the GI tract without accumulation[3].
Ocular Irritation Moderate to SevereThe amphiphilic structure rapidly disrupts the lipid layer of the tear film and denatures corneal proteins[3].
Sensitization Non-sensitizingDoes not trigger local lymph node haptenation pathways; allergic contact dermatitis is highly unlikely[3].

Personal Protective Equipment (PPE) Matrix

Based on the toxicological profile, the primary operational risk is localized mucosal and dermal disruption. The following PPE matrix is mandatory for all neat chemical handling and high-shear formulation steps.

PPE CategorySpecificationOperational & Mechanistic Rationale
Hand Protection Nitrile (≥0.11 mm) or Neoprene GlovesCausality: Alkyl phosphates will rapidly emulsify the natural lipids in your skin. Nitrile provides a non-polar, chemically resistant barrier that prevents stratum corneum disruption.
Eye Protection ANSI Z87.1 Splash GogglesCausality: Due to the severe ocular irritation potential of phosphate esters[3], standard safety glasses are insufficient. Splash goggles prevent capillary action from drawing micro-droplets into the eye.
Body Protection Polypropylene or Tyvek Lab CoatCausality: Prevents dermal exposure during high-shear homogenization steps where micro-splashing of the emulsion is common.
Respiratory N95 / P100 Particulate RespiratorCausality: Required only if aerosolizing powders outside a certified fume hood. Inhalation of the surfactant dust causes immediate mucosal irritation in the respiratory tract.

Operational Workflow: OEP-Stabilized Emulsion Preparation

When formulating topical therapeutics (typically utilizing 1.0% to 25% w/w phosphate ester surfactants[1]), strict procedural logic ensures both safety and product integrity. Every step below is designed as a self-validating system.

  • Pre-Weighing & Environmental Control

    • Action: Conduct all neat chemical handling within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Don all PPE listed in the matrix above.

    • Causality: Engineering controls isolate the user from potential aerosolization of the neat surfactant powder before it is stabilized in solution.

  • Phase Segregation & Thermal Processing

    • Action: Weigh the Oleyl ethyl phosphate into the designated lipid phase vessel. Heat both the aqueous and lipid phases to 70–75°C.

    • Causality: Heating overcomes the activation energy required for complete dissolution. The long C18 hydrocarbon tail forces the molecule to partition into the lipid phase, reducing the viscosity of the mixture and facilitating optimal surfactant mobility.

  • High-Shear Homogenization

    • Action: Slowly introduce the aqueous phase into the lipid phase under high-shear mixing (e.g., 5,000 RPM for 5 minutes).

    • Causality: High mechanical shear breaks the dispersed phase into micro-droplets. The OEP molecules rapidly migrate to the oil-water interface, drastically reducing interfacial tension and preventing droplet coalescence.

  • Validation & Maturation

    • Action: Cool the emulsion to room temperature under continuous low-shear stirring (300 RPM). Verify the final pH is between 5.5 and 6.5.

    • Self-Validation: Low-shear cooling prevents Ostwald ripening. A stable pH reading validates that the acidic phosphate ester has been appropriately ionized, ensuring long-term electrostatic repulsion between the emulsion droplets.

Spill Mitigation & Environmental Disposal Plan

Because Oleyl ethyl phosphate acts as an acidic surfactant, spill response must focus on chemical neutralization prior to physical cleanup.

  • Immediate Containment: Halt all high-shear mixing. Ensure splash goggles and nitrile gloves are securely fitted. Isolate the spill perimeter.

  • Neutralization:

    • Action: Cover the spill generously with a mild base, such as sodium bicarbonate (NaHCO₃) powder.

    • Causality: OEP contains an un-neutralized, acidic phosphate head group. Neutralizing the spill prevents secondary reactions with benchtop materials and significantly reduces dermal irritation potential during the physical cleanup phase.

  • Absorption & Verification:

    • Action: Apply an inert absorbent (e.g., vermiculite or clean sand) over the neutralized area. Sweep the agglomerated material using non-sparking tools.

    • Self-Validation: Wipe the cleaned area with a damp cloth and test the surface with a pH indicator strip. A stable pH of 7.0 validates that all acidic phosphate residues have been successfully removed.

  • RCRA-Compliant Disposal:

    • Action: Transfer all absorbed waste and contaminated PPE into a chemically compatible, high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Alkyl Phosphate Surfactant." Dispose of in accordance with local environmental regulations.

Process Visualization

OEP_Safety_Workflow Start 1. Fume Hood Setup & PPE Donning Weigh 2. Weighing OEP (Analytical Balance) Start->Weigh Mix 3. High-Shear Mixing (Emulsion Formation) Weigh->Mix Spill Spill Occurs? Mix->Spill Neutralize 4a. Neutralize (NaHCO3) & Absorb (Vermiculite) Spill->Neutralize Yes Store 4b. Product Storage & Quality Control Spill->Store No Dispose 5. RCRA Hazardous Waste Disposal Neutralize->Dispose Store->Dispose Waste

Workflow for the safe handling, formulation, and disposal of Oleyl Ethyl Phosphate.

References

  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • US12016848B2 - Roflumilast formulations with an improved pharmacokinetic profile.

Sources

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